Piracetam-d6
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
148.19 g/mol |
IUPAC Name |
2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C6H10N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2,(H2,7,9)/i1D2,2D2,3D2 |
InChI Key |
GMZVRMREEHBGGF-NMFSSPJFSA-N |
Isomeric SMILES |
[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])CC(=O)N)[2H] |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Piracetam-d6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Piracetam-d6 (2-(2-oxopyrrolidin-1-yl-3,3,4,4,5,5-d6)acetamide), a deuterated isotopologue of the nootropic agent Piracetam. The incorporation of six deuterium atoms onto the pyrrolidone ring makes this compound an ideal internal standard for quantitative bioanalytical studies, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise pharmacokinetic and metabolic profiling of Piracetam.[1][2]
Synthesis of this compound
The synthesis of this compound is analogous to established methods for unlabeled Piracetam, primarily involving the N-alkylation of a deuterated 2-pyrrolidone core followed by amidation.[3][4] The key starting material is 2-pyrrolidone-3,3,4,4,5,5-d6. The following two-step procedure is a reliable method for its synthesis.
Synthetic Pathway
The synthesis proceeds via two main steps:
-
N-Alkylation: 2-pyrrolidone-d6 is deprotonated with a strong base, such as sodium methoxide, to form the corresponding sodium salt. This salt then undergoes nucleophilic substitution with ethyl chloroacetate to yield ethyl 2-(2-oxopyrrolidin-1-yl-d6)acetate.
-
Amidation: The resulting ester is treated with ammonia in methanol to form the final product, this compound.
References
An In-depth Technical Guide to the Chemical Properties and Stability of Piracetam-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Piracetam-d6, a deuterated analog of the nootropic agent Piracetam. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.
Chemical and Physical Properties
This compound is a synthetic, cyclic derivative of the neurotransmitter gamma-aminobutyric acid (GABA). The deuterium labeling in this compound involves the substitution of six hydrogen atoms with deuterium on the pyrrolidone ring. This isotopic substitution is primarily utilized in analytical and metabolic studies to differentiate it from the non-deuterated form.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(2-oxopyrrolidin-1-yl-3,3,4,4,5,5-d6)acetamide | [1] |
| CAS Number | 2907016-93-5 | [1] |
| Molecular Formula | C₆H₄D₆N₂O₂ | [2] |
| Molecular Weight | 148.19 g/mol | [2] |
| Appearance | Solid | - |
| Melting Point | Data not available for this compound. For Piracetam: 151.5-152.5 °C | - |
| Solubility | Soluble in DMSO, Methanol, and Water. | - |
Stability Profile
The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, formulation, and therapeutic efficacy. While specific stability studies on this compound are not extensively published, the stability profile of Piracetam provides a strong indication of the expected behavior of its deuterated analog. The primary degradation pathway for Piracetam is hydrolysis under alkaline conditions.
The inclusion of deuterium atoms can influence the metabolic stability of a drug due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism and degradation at the deuterated positions[3][4][5][6][7].
Table 2: Summary of Forced Degradation Studies on Piracetam
| Stress Condition | Conditions | Observation | Reference |
| Acidic Hydrolysis | 5 M HCl at 80°C | Stable | [8][9] |
| Alkaline Hydrolysis | 0.5 M NaOH at 80°C | Degradation observed | [8][9] |
| Neutral Hydrolysis | Water at 80°C | Stable | [8][9] |
| Oxidative Degradation | 30% H₂O₂ at room temperature | Stable | [8][9] |
| Thermal Degradation | 50°C for 60 days (solid state) | Stable | [9] |
| Photolytic Degradation | Exposure to sunlight (60,000-70,000 lux) for 2 days | Stable | [8][9] |
Experimental Protocols
Stability-Indicating UPLC Method for Piracetam
This method can be adapted for the analysis of this compound and its potential degradation products.
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array detector.
-
Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 150 mm).
-
Mobile Phase: Acetonitrile:Water (25:75 v/v), isocratic elution.
-
Flow Rate: 0.15 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 2 µL.
-
Column Temperature: 30°C.
-
Procedure for Forced Degradation Study:
-
Acid Hydrolysis: Dissolve Piracetam in 5 M HCl and heat at 80°C.
-
Alkaline Hydrolysis: Dissolve Piracetam in 0.5 M NaOH and heat at 80°C.
-
Neutral Hydrolysis: Dissolve Piracetam in water and heat at 80°C.
-
Oxidative Degradation: Dissolve Piracetam in 30% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose solid Piracetam to 50°C for 60 days.
-
Photolytic Degradation: Expose Piracetam (solid and in solution) to sunlight.
-
Withdraw samples at appropriate time intervals, neutralize if necessary, dilute with mobile phase, and inject into the UPLC system.[9]
-
Stability-Indicating RP-HPLC Method for Piracetam
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Grace C18 (250mm x 4.6ID, Particle size: 5 micron) RP-18 column.[10]
-
Mobile Phase: Methanol:Water (20:80 v/v).[10]
-
Flow Rate: 0.8 ml/min.[10]
-
Detection Wavelength: 205 nm.[10]
-
Linearity Range: 2-14 µg/ml.[10]
-
Procedure for Stressed Sample Analysis:
-
Prepare solutions of Piracetam under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).
-
After exposure, dilute the samples appropriately with the mobile phase.
-
Filter the samples through a 0.45 µm membrane filter before injection into the HPLC system.[11]
-
Signaling Pathways and Mechanism of Action
The nootropic effects of Piracetam are believed to be mediated through multiple mechanisms, primarily involving the modulation of neurotransmitter systems and enhancement of neuronal membrane fluidity.
Caption: Proposed signaling pathways of Piracetam.
Piracetam acts as a positive allosteric modulator of AMPA receptors, enhancing glutamatergic neurotransmission which is crucial for synaptic plasticity, learning, and memory.[12][13][14][15][16] It has also been shown to increase the density of NMDA receptors in the brain.[12][17][18][19] Furthermore, Piracetam interacts with the polar heads of the phospholipid bilayer in cell membranes, which is thought to increase membrane fluidity, especially in aged brains.[12][17][20][21][22] This restoration of membrane fluidity can improve the function of membrane-bound proteins, including neurotransmitter receptors, and contribute to its neuroprotective effects.[12][21]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for conducting stability studies of this compound.
Caption: General workflow for stability testing.
This guide provides a foundational understanding of the chemical properties and stability of this compound. For further in-depth analysis and specific applications, it is recommended to consult the referenced literature and conduct targeted experimental studies.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound - CAS - 7491-74-9 (non-labelled) | Axios Research [axios-research.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arcjournals.org [arcjournals.org]
- 9. Establishment of inherent stability on piracetam by UPLC/HPLC and development of a validated stability-indicating method - Arabian Journal of Chemistry [arabjchem.org]
- 10. ajpsonline.com [ajpsonline.com]
- 11. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 13. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Physiological signature of a novel potentiator of AMPA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Effects of piracetam on N-methyl-D-aspartate receptor properties in the aged mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
- 20. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 21. Piracetam improves mitochondrial dysfunction following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of piracetam on membrane fluidity in the aged mouse, rat, and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Mechanism of Action of Piracetam-d6 as a Nootropic Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piracetam, the prototypical nootropic agent, has been the subject of extensive research for decades, yet its precise mechanism of action remains multifaceted and is not fully elucidated. This technical guide consolidates the current understanding of Piracetam's core mechanisms, which are presumed to be identical for its deuterated analog, Piracetam-d6. The primary distinction of this compound lies in its altered pharmacokinetic profile due to the kinetic isotope effect, potentially leading to increased metabolic stability and a longer half-life. This document details Piracetam's modulation of neurotransmitter systems, its influence on cellular membrane properties, and its impact on mitochondrial function. Furthermore, it provides detailed experimental protocols for key assays used to investigate these mechanisms and visualizes the involved signaling pathways and experimental workflows using the DOT language.
Introduction: The Rationale for this compound
Piracetam (2-oxo-1-pyrrolidine acetamide) is a cyclic derivative of the neurotransmitter gamma-aminobutyric acid (GABA). While it is structurally related to GABA, its mechanism of action does not involve direct interaction with GABA receptors. Piracetam is believed to exert its nootropic effects through a combination of neuronal and vascular actions.
The introduction of deuterium at specific positions in the Piracetam molecule to create this compound is a strategic approach to improve its pharmacokinetic properties. Deuterium, being a heavier isotope of hydrogen, forms stronger covalent bonds with carbon. This can slow down the rate of metabolic processes that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect. Consequently, this compound is expected to exhibit a longer biological half-life and increased systemic exposure compared to its non-deuterated counterpart, which may translate to an enhanced or more sustained nootropic effect.
It is critical to note that to date, no direct comparative studies quantifying the binding affinities, receptor modulation, or in vivo efficacy of this compound versus Piracetam have been published in peer-reviewed literature. Therefore, the mechanism of action detailed in this guide is based on the extensive body of research conducted on Piracetam.
Core Mechanisms of Action
The nootropic effects of Piracetam are attributed to a combination of mechanisms that ultimately enhance neuronal plasticity, improve cellular function, and increase cerebral blood flow.
Modulation of Neurotransmitter Systems
Piracetam influences two critical neurotransmitter systems involved in learning and memory: the cholinergic and glutamatergic systems.
Piracetam has been shown to enhance cholinergic neurotransmission, which is crucial for cognitive processes. While it does not bind directly to cholinergic receptors with high affinity (Ki > 10µM), its effects are mediated through an increase in the density of muscarinic cholinergic receptors.[1]
-
Increased Receptor Density: Chronic administration of Piracetam has been demonstrated to increase the density of muscarinic M1 and M2 receptors in the frontal cortex of aged mice by approximately 30-40%.[2] This upregulation can lead to enhanced sensitivity to acetylcholine and improved cholinergic signaling.
Piracetam acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which mediate the majority of fast excitatory synaptic transmission in the central nervous system.[3]
-
Positive Allosteric Modulation of AMPA Receptors: Piracetam binds to a specific site on the AMPA receptor, enhancing the receptor's response to glutamate.[4][5] This potentiation of AMPA receptor function is believed to facilitate synaptic plasticity, a fundamental process for learning and memory.
-
Increased NMDA Receptor Density: Studies in aging mice have shown that long-term treatment with Piracetam can increase the density of N-methyl-D-aspartate (NMDA) receptors in the forebrain by approximately 20%.[1][6]
Enhancement of Cell Membrane Fluidity
A key and well-documented mechanism of Piracetam is its ability to restore and improve the fluidity of cell membranes. This effect is particularly pronounced in aged or damaged cells where membrane rigidity is increased.
-
Interaction with Phospholipid Heads: Piracetam is thought to interact with the polar head groups of phospholipids in the cell membrane, thereby increasing membrane flexibility and restoring the function of membrane-bound proteins such as receptors and ion channels.
-
Improved Neuronal Function: By enhancing membrane fluidity, Piracetam facilitates synaptic transmission, improves signal transduction, and contributes to the overall health and function of neurons.
Improvement of Mitochondrial Function
Piracetam has been shown to have a positive impact on mitochondrial function, which is often compromised in aging and neurodegenerative diseases.
-
Enhanced Mitochondrial Respiration: Piracetam can improve mitochondrial respiration, leading to increased ATP production.[7][8]
-
Stabilization of Mitochondrial Membrane Potential: It helps to maintain the mitochondrial membrane potential, which is crucial for efficient energy production and cellular health.[9]
-
Neuroprotection against Oxidative Stress: By improving mitochondrial function, Piracetam can protect neurons from damage caused by oxidative stress.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on Piracetam.
| Parameter | Finding | Species/Model | Reference(s) |
| Receptor Binding Affinity | Ki for various neurotransmitter receptors (cholinergic, glutamatergic, etc.) | Not specified | [1] |
| Muscarinic Receptor Density | ~30-40% increase in M1/M2 receptor density in the frontal cortex | Aged mice | [2] |
| NMDA Receptor Density | ~20% increase in the forebrain | Aging mice | [1][6] |
Table 1: Receptor Modulation by Piracetam
| Parameter | Finding | Species/Model | Reference(s) |
| Cognitive Performance | Improvement in active avoidance learning | Aged rats | [10] |
| Mitochondrial Membrane Potential | Near complete recovery after oxidative stress | PC12 cells | [7] |
| ATP Levels | Enhancement after oxidative stress | PC12 cells | [7] |
Table 2: Functional Outcomes of Piracetam Treatment
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Piracetam.
In Vivo Microdialysis for Acetylcholine Measurement
This protocol allows for the in vivo measurement of extracellular acetylcholine levels in specific brain regions of freely moving animals.
-
Animal Model: Male Wistar rats.
-
Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the desired brain region (e.g., prefrontal cortex or hippocampus).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for a specified period (e.g., 24-48 hours).
-
-
Microdialysis Procedure:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (or vehicle control) systemically (e.g., intraperitoneally or orally).
-
Continue collecting dialysate samples to measure changes in acetylcholine levels post-administration.
-
-
Analysis:
-
Analyze the acetylcholine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation
This technique is used to measure the effect of this compound on AMPA receptor-mediated currents in individual neurons.
-
Cell Preparation:
-
Prepare acute brain slices from a rodent model (e.g., mouse or rat).
-
Alternatively, use cultured primary neurons or a suitable neuronal cell line.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an internal solution.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV to isolate AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Evoke EPSCs by stimulating presynaptic afferents with a bipolar electrode.
-
Record baseline EPSCs.
-
Bath-apply this compound at various concentrations.
-
Record EPSCs in the presence of the drug to determine its effect on amplitude and kinetics.
-
-
Data Analysis:
-
Measure the peak amplitude and decay time constant of the EPSCs before and after drug application.
-
Construct dose-response curves to determine the potency of this compound.
-
Confocal Microscopy for Mitochondrial Membrane Potential
This method visualizes and quantifies changes in mitochondrial membrane potential in living cells.
-
Cell Culture:
-
Plate a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) on glass-bottom dishes.
-
-
Staining Procedure:
-
Incubate the cells with a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., Tetramethylrhodamine, Methyl Ester - TMRM).
-
Treat the cells with this compound or vehicle control for a specified duration.
-
Induce mitochondrial depolarization with a known uncoupler (e.g., FCCP) as a positive control.
-
-
Imaging:
-
Use a confocal laser scanning microscope to acquire fluorescent images of the cells.
-
Excite the dye with the appropriate laser line and collect the emitted fluorescence.
-
-
Image Analysis:
-
Quantify the fluorescence intensity within the mitochondrial regions of interest.
-
Normalize the fluorescence intensity of treated cells to that of control cells to determine the relative change in mitochondrial membrane potential.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound enhances cholinergic signaling by increasing muscarinic receptor density.
Caption: this compound positively modulates AMPA receptors to improve synaptic plasticity.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the nootropic effects of this compound.
Conclusion and Future Directions
The mechanism of action of this compound as a nootropic agent is multifaceted, primarily involving the positive modulation of AMPA and muscarinic cholinergic receptors, enhancement of cell membrane fluidity, and improvement of mitochondrial function. While the core pharmacology is presumed to be identical to Piracetam, the deuteration is anticipated to confer a more favorable pharmacokinetic profile.
Future research should focus on conducting direct comparative studies between Piracetam and this compound to quantify differences in their potency, efficacy, and pharmacokinetic parameters. Such studies are essential to fully characterize the therapeutic potential of this deuterated nootropic agent and to provide a solid scientific basis for its development and clinical application. Investigating the long-term effects of this compound on neuronal plasticity and its potential disease-modifying effects in models of neurodegeneration would also be valuable avenues for future investigation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Piracetam elevates muscarinic cholinergic receptor density in the frontal cortex of aged but not of young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piracetam, positive allosteric modulator of AMPA receptors (CAS 7491-74-9) | Abcam [abcam.com]
- 4. Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piracetam improves mitochondrial dysfunction following oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Piracetam improves mitochondrial dysfunction following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piracetam improves cognitive performance by restoring neurochemical deficits of the aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Effects of Piracetam-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively documents the neuroprotective effects of Piracetam. However, research specifically investigating Piracetam-d6, a deuterated form of the molecule, is not widely available in published scientific literature. This guide, therefore, synthesizes the established knowledge on Piracetam as a foundational framework for investigating its deuterated analog. The underlying hypothesis is that the core neuroprotective mechanisms of this compound will be analogous to those of Piracetam, with potential differences in pharmacokinetic and pharmacodynamic profiles due to the deuterium substitution.
Introduction
Piracetam, the prototypical nootropic agent, has been a subject of scientific inquiry for decades due to its potential cognitive-enhancing and neuroprotective properties. Its mechanisms of action are multifaceted, targeting several key pathways involved in neuronal integrity and function. The introduction of deuterium at specific molecular positions, creating this compound, offers a potential strategy to favorably modulate its metabolic stability and pharmacokinetic profile, which could, in turn, enhance its neuroprotective efficacy. This technical guide provides an in-depth overview of the established neuroprotective effects of Piracetam, presenting quantitative data, detailed experimental protocols, and key signaling pathways to serve as a comprehensive resource for researchers investigating this compound.
Core Neuroprotective Mechanisms of Piracetam
Piracetam exerts its neuroprotective effects through a combination of mechanisms that collectively support neuronal resilience against various insults. These include:
-
Enhancement of Neuronal Membrane Fluidity: Piracetam has been shown to interact with the polar heads of phospholipids in the cell membrane, increasing its fluidity.[1][2] This action is particularly relevant in aging and neurodegenerative conditions where membrane rigidity is often observed.[2] Improved membrane fluidity can restore the function of membrane-bound proteins, including receptors and ion channels.[3]
-
Mitochondrial Protection and Bioenergetic Enhancement: A critical aspect of Piracetam's neuroprotective action lies in its ability to preserve mitochondrial function.[4][5] It has been demonstrated to improve mitochondrial membrane potential, enhance ATP production, and protect against mitochondrial damage induced by oxidative stress and toxins.[6][7][8]
-
Modulation of Neurotransmitter Systems: Piracetam positively modulates cholinergic and glutamatergic neurotransmission.[9] It has been shown to increase the density of muscarinic and AMPA receptors, facilitating learning and memory processes.[10][11]
-
Attenuation of Oxidative Stress: Piracetam exhibits significant antioxidant properties, reducing the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain.[12][13] It also enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[3][14]
Quantitative Data on the Neuroprotective Effects of Piracetam
The following tables summarize key quantitative data from preclinical studies, illustrating the neuroprotective effects of Piracetam across various experimental models. These data points provide a benchmark for evaluating the potential efficacy of this compound.
Table 1: Effects of Piracetam on Oxidative Stress Markers
| Experimental Model | Treatment | Parameter Measured | Result | Reference |
| Lipopolysaccharide (LPS)-induced neurotoxicity in mice | Piracetam (200 and 400 mg/kg) | Malondialdehyde (MDA) level in brain | Significant decrease compared to LPS group | [13] |
| Oxygen and Glucose Deprivation (OGD) in rat cortical neurons | Piracetam (1000 µM) | MDA levels | 46.85% reduction compared to OGD group | [3] |
| OGD in rat cortical neurons | Piracetam (1000 µM) | Superoxide Dismutase (SOD) activity | 55% increase compared to OGD group | [3] |
| OGD in rat cortical neurons | Piracetam (1000 µM) | Glutathione Peroxidase (GSH-Px) activity | 69.54% increase compared to OGD group | [3] |
| Thiacloprid-induced neurotoxicity in rats | Piracetam (200 mg/kg) | Brain Acetylcholinesterase (AChE) activity | Significant increase compared to thiacloprid group | [15] |
Table 2: Effects of Piracetam on Mitochondrial Function
| Experimental Model | Treatment | Parameter Measured | Result | Reference |
| Sodium Nitroprusside (SNP)-induced oxidative stress in PC12 cells | Piracetam (100-1000 µM) | Mitochondrial membrane potential | Improved potential | [4] |
| SNP-induced oxidative stress in PC12 cells | Piracetam (100-1000 µM) | ATP production | Improved ATP levels | [4] |
| Serum deprivation in PC12 cells | Piracetam (500 µM) | Mitochondrial membrane potential | Nearly complete recovery | [4] |
| Amyloid-β (Aβ)-induced toxicity in PC12 cells | Piracetam (0.1-1.0 mM) | Mitochondrial membrane potential | Ameliorated dysfunction | [8] |
| tgAPP mice (Alzheimer's model) | Piracetam (0.5 g/kg for 2 weeks) | Mitochondrial membrane potential | Normalized to non-transgenic levels | [8] |
Table 3: Clinical Studies on Piracetam in Cognitive Impairment
| Study Population | Treatment | Outcome Measure | Result | Reference |
| Older adults with cognitive impairment (meta-analysis of 19 trials) | Piracetam (2.4-8.0 g/day ) | Clinical Global Impression of Change | Significant improvement (Odds Ratio: 3.35) | [16][17] |
| Patients undergoing coronary bypass surgery (meta-analysis of 3 trials) | Piracetam (high dose) | Postoperative cognitive decline | Reduced decline | [16] |
| Intellectually impaired patients with Parkinson's disease | Piracetam (3.2-4.8 g/day ) | Cognitive and neurological measures | No significant effects | [14] |
| Probable Alzheimer's disease patients | Piracetam (8 g/day for 1 year) | Cognitive functions | Did not result in improvement | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the neuroprotective effects of Piracetam. These protocols can be adapted for the investigation of this compound.
Cell Viability Assay (MTT Assay)
Objective: To assess the protective effect of this compound against toxin-induced neuronal cell death.
Methodology:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for 24 hours.
-
Induction of Toxicity: Introduce a neurotoxic agent (e.g., amyloid-beta oligomers, H2O2, or glutamate) to the wells (except for the control group) and incubate for an additional 24 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Mitochondrial Membrane Potential (MMP)
Objective: To determine if this compound can prevent mitochondrial depolarization in response to cellular stress.
Methodology:
-
Cell Preparation: Culture neuronal cells in a 24-well plate.
-
Treatment and Stress Induction: Treat the cells with this compound followed by a mitochondrial toxin (e.g., rotenone or MPP+).
-
Staining: Incubate the cells with a fluorescent dye that accumulates in mitochondria based on the membrane potential, such as JC-1 (5 µg/mL) or TMRM (20 nM), for 30 minutes at 37°C.
-
Fluorescence Microscopy/Flow Cytometry: Analyze the cells using a fluorescence microscope or a flow cytometer. With JC-1, healthy cells with high MMP will exhibit red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in MMP.
Assessment of Oxidative Stress
Objective: To measure the antioxidant capacity of this compound.
Methodology:
-
Measurement of Reactive Oxygen Species (ROS):
-
Load cultured neurons with a ROS-sensitive fluorescent probe, such as DCFH-DA (10 µM), for 30 minutes.
-
After treatment with this compound and an oxidative stressor (e.g., H2O2), measure the fluorescence intensity using a fluorometer or fluorescence microscope.
-
-
Lipid Peroxidation (MDA) Assay:
-
Homogenize brain tissue or cell lysates.
-
React the homogenate with thiobarbituric acid (TBA) at high temperature and acidic conditions.
-
The MDA-TBA adduct can be measured colorimetrically at 532 nm.
-
-
Antioxidant Enzyme Activity Assays:
-
Prepare cell or tissue lysates.
-
Use commercially available assay kits to measure the activity of enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase (GSH-Px) according to the manufacturer's instructions.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the neuroprotective effects of Piracetam and a general experimental workflow for investigating this compound.
Caption: Key neuroprotective mechanisms of Piracetam.
Caption: Workflow for investigating this compound neuroprotection.
Conclusion
While direct experimental data on this compound remains to be established, the extensive research on Piracetam provides a robust foundation for investigating its deuterated analog. The multifaceted neuroprotective mechanisms of Piracetam, centered on enhancing membrane fluidity, preserving mitochondrial function, modulating neurotransmitter systems, and combating oxidative stress, offer clear targets for the preclinical evaluation of this compound. The experimental protocols and signaling pathway diagrams presented in this guide are intended to facilitate a structured and comprehensive investigation into the potential of this compound as a novel neuroprotective agent. Future research should focus on comparative studies between Piracetam and this compound to elucidate the impact of deuteration on its pharmacokinetic profile and neuroprotective efficacy.
References
- 1. Effects of piracetam on membrane fluidity in the aged mouse, rat, and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piracetam reverses hippocampal membrane alterations in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piracetam Ameliorated Oxygen and Glucose Deprivation-Induced Injury in Rat Cortical Neurons Via Inhibition of Oxidative Stress, Excitatory Amino Acids Release and P53/Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piracetam improves mitochondrial dysfunction following oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Neuroplasticity by the Metabolic Enhancer Piracetam Associated with Improved Mitochondrial Dynamics and Altered Permeability Transition Pore Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piracetam improves mitochondrial dysfunction following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The metabolic enhancer piracetam ameliorates the impairment of mitochondrial function and neurite outgrowth induced by ß-amyloid peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piracetam: a review of pharmacological properties and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piracetam improves cognitive performance by restoring neurochemical deficits of the aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New therapeutic activity of metabolic enhancer piracetam in treatment of neurodegenerative disease: Participation of caspase independent death factors, oxidative stress, inflammatory responses and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective effect of piracetam-loaded magnetic chitosan nanoparticles against thiacloprid-induced neurotoxicity in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alzdiscovery.org [alzdiscovery.org]
- 17. karger.com [karger.com]
Piracetam-d6: A Technical Guide for Elucidating Cognitive Enhancement Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piracetam, the first of the "nootropic" class of drugs, has been a subject of interest for decades for its potential cognitive-enhancing effects. While its precise mechanisms of action remain a topic of ongoing research, several key pathways have been identified. The deuterated analog, Piracetam-d6, in which six hydrogen atoms have been replaced with deuterium, serves as a critical tool for researchers. Primarily used as an internal standard for the quantification of piracetam in pharmacokinetic and metabolic studies, its utility extends into more nuanced investigations of the parent compound's cognitive enhancement mechanisms.[1][2][3][4] This technical guide provides an in-depth overview of the established mechanisms of piracetam and details how this compound can be effectively utilized in experimental protocols to further elucidate these pathways.
Core Mechanisms of Piracetam
Piracetam is believed to exert its cognitive effects through a multi-faceted approach rather than a single mode of action.[5] The primary proposed mechanisms include modulation of neurotransmitter systems, enhancement of cell membrane fluidity, and improved cerebral microcirculation.[5][6][7]
Neurotransmitter Modulation
Piracetam has been shown to influence the cholinergic and glutamatergic systems, both of which are crucial for learning and memory processes.[5][6] It is thought to increase the action of acetylcholine via muscarinic cholinergic receptors and may also affect NMDA glutamate receptors.[6]
Cell Membrane Fluidity
A key proposed mechanism is the ability of piracetam to increase the permeability and fluidity of neuronal cell membranes.[6][7][8] This is achieved through its interaction with the polar heads of the phospholipid bilayer, which can help restore membrane structure and function.[7][8] Improved membrane fluidity can enhance the function of membrane-bound proteins and receptors, facilitating better neuronal communication.[5][7] This effect is reportedly more pronounced in aged brains where membrane fluidity is compromised.[8]
Cerebral Microcirculation
Piracetam has been observed to improve blood flow and oxygen utilization in the brain.[5][9] It can diminish the adhesion of erythrocytes to the vascular endothelium, making blood vessels less prone to vasospasm and thereby improving microcirculation.[6][7]
Role of this compound in Research
This compound is a stable, isotopically labeled version of piracetam. Its primary application in research is as an internal standard for mass spectrometry-based quantification of piracetam.[1] The deuterium labeling provides a distinct mass signature, allowing for precise measurement of the non-labeled drug in biological samples. While direct studies on the cognitive effects of this compound are not available, its properties make it an invaluable tool for investigating the pharmacokinetics and metabolism of piracetam, which are essential for understanding its mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative information related to Piracetam and this compound.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Piracetam | 7491-74-9 | C₆H₁₀N₂O₂ | 142.16 |
| This compound | 2907016-93-5 | C₆H₄D₆N₂O₂ | 148.19 |
Table 1: Chemical Properties of Piracetam and this compound.[1][2][3]
| Parameter | Value | Condition |
| Peak Plasma Concentration (Cmax) | 84 µg/mL | Following a single 3.2 g oral dose in fasted subjects.[7] |
| Time to Peak Concentration (Tmax) | ~1 hour | In fasted subjects.[7] |
| Effect of Food on Tmax | Delayed by 1.5 hours | Approximately 2-3 hours after dosing.[6] |
| Piracetam Treatment in Aged Rats | 300 mg/kg daily for 6 weeks | Improved active avoidance learning.[10] |
| Piracetam Treatment in Rats with Chronic Cerebral Hypoperfusion | 600 mg/kg daily for 30 days | Markedly improved memory impairment.[11][12] |
Table 2: Pharmacokinetic and Efficacy Data for Piracetam.
Experimental Protocols
Detailed methodologies for key experiments to investigate the mechanisms of piracetam, utilizing this compound, are provided below.
Protocol 1: Pharmacokinetic Analysis in Rodent Models
Objective: To determine the pharmacokinetic profile of piracetam in plasma and brain tissue.
Materials:
-
Piracetam
-
This compound (as internal standard)
-
Rodent model (e.g., Wistar rats)
-
LC-MS/MS system
-
Standard laboratory equipment for blood and tissue collection
Methodology:
-
Administer a known dose of piracetam to the rodent model (e.g., via oral gavage or intravenous injection).
-
Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).
-
At the final time point, euthanize the animals and collect brain tissue.
-
Process plasma and brain homogenates by protein precipitation.
-
Spike the processed samples with a known concentration of this compound as an internal standard.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of piracetam.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and brain-to-plasma ratio.
Protocol 2: In Vitro Receptor Binding Assay
Objective: To assess the binding affinity of piracetam to specific neurotransmitter receptors.
Materials:
-
Piracetam
-
Radiolabeled ligands for target receptors (e.g., [³H]pirenzepine for muscarinic M1 receptors, [³H]MK-801 for NMDA receptors)
-
Isolated cell membranes from rodent brain regions (e.g., hippocampus, cortex)
-
Scintillation counter
Methodology:
-
Prepare a series of concentrations of piracetam.
-
Incubate the isolated cell membranes with the radiolabeled ligand in the presence and absence of varying concentrations of piracetam.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Analyze the data to determine the inhibitory constant (Ki) of piracetam for the target receptors.
-
This compound can be used in parallel experiments to confirm that the deuteration does not significantly alter the binding affinity, thus validating its use in pharmacokinetic studies where receptor interaction is a key downstream event.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the proposed mechanisms of action and experimental workflows.
Caption: Proposed mechanisms of action for Piracetam.
Caption: Experimental workflow for pharmacokinetic analysis using this compound.
Conclusion
While this compound is not directly studied for its cognitive-enhancing properties, it is an indispensable tool for the precise and accurate investigation of the pharmacokinetics and metabolism of piracetam. A thorough understanding of these aspects is fundamental to elucidating the mechanisms by which piracetam exerts its nootropic effects. The experimental protocols and conceptual frameworks presented in this guide offer a robust approach for researchers and drug development professionals to further explore the therapeutic potential of piracetam and its analogs. Future research employing this compound in advanced metabolic and disposition studies will be critical in refining our understanding of this foundational cognitive enhancer.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - CAS - 7491-74-9 (non-labelled) | Axios Research [axios-research.com]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 6. Piracetam - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Piracetam: novelty in a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5 Benefits of Piracetam (Plus Side Effects) [healthline.com]
- 10. Piracetam improves cognitive performance by restoring neurochemical deficits of the aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piracetam Improves Cognitive Deficits Caused by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piracetam improves cognitive deficits caused by chronic cerebral hypoperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Piracetam-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Piracetam-d6, a deuterated analog of the nootropic agent Piracetam. This document outlines its chemical properties, synthesis, and applications in research, with a focus on its use as an internal standard in analytical methods. Detailed experimental protocols and an overview of the parent compound's mechanism of action are also included to support its application in drug development and neuroscience research.
Core Data Summary
The following table summarizes the key quantitative and qualitative data for this compound and its non-labeled counterpart, Piracetam.
| Property | This compound | Piracetam |
| CAS Number | 2907016-93-5[1][2][3] | 7491-74-9[4][5][6] |
| Molecular Formula | C₆H₄D₆N₂O₂[1][4][7] | C₆H₁₀N₂O₂[5][6] |
| Molecular Weight | 148.19 g/mol [2][4][7] | 142.16 g/mol [5] |
| Synonyms | 2-oxo-1-pyrrolidine-3,3,4,4,5,5-d₆-acetamide, UCB-6215-d6 | 2-oxo-1-pyrrolidineacetamide, Nootropil |
| Form | Solid[1] | Crystalline powder |
| Solubility | Soluble in DMSO, Methanol, and Water[1] | Soluble in water, slightly soluble in ethanol |
| Melting Point (Piracetam) | Not available | 151.5-152.5 °C[8][9] |
| logP (Piracetam) | Not available | -1.54[7] |
| Primary Application | Internal standard for quantification of Piracetam by GC- or LC-MS[1] | Nootropic drug |
Synthesis Overview
A general synthesis for Piracetam involves:
-
Alkylation: 2-pyrrolidone is reacted with an alkylating agent such as ethyl chloroacetate in the presence of a base to form ethyl 2-(2-oxopyrrolidin-1-yl)acetate.
-
Amidation: The resulting ester is then treated with ammonia to yield Piracetam.
For the synthesis of this compound, a deuterated 2-pyrrolidone, specifically 2-pyrrolidone-3,3,4,4,5,5-d6, would be used as the starting material. The subsequent reaction steps would follow a similar procedure to the synthesis of the non-labeled compound.
Mechanism of Action of Piracetam
This compound is primarily used as a tool for the accurate quantification of Piracetam. The biological effects are attributed to the non-deuterated parent compound. The mechanism of action of Piracetam is multifaceted and not fully elucidated, but it is believed to exert its nootropic effects through several pathways:
-
Modulation of Neurotransmitter Systems: Piracetam is thought to enhance the function of various neurotransmitter systems. It has been shown to increase the density of acetylcholine (ACh) receptors and may also modulate NMDA glutamate receptors, both of which are crucial for learning and memory processes.[1][2]
-
Enhancement of Cell Membrane Fluidity: A key proposed mechanism is its ability to increase the fluidity of cell membranes.[4][5] By interacting with the polar heads of phospholipids in the neuronal membrane, Piracetam may restore membrane integrity and function. This can lead to improved signal transduction and cellular communication.
-
Neuroprotection: Piracetam has demonstrated neuroprotective properties, potentially by protecting against neuronal damage induced by factors like amyloid-beta peptides, which are implicated in Alzheimer's disease.[3]
-
Vascular Effects: The compound has been shown to improve microcirculation by increasing the deformability of red blood cells and reducing platelet aggregation.[4][7] This can lead to enhanced blood flow and oxygen supply to the brain.
Below is a diagram illustrating the proposed mechanisms of action of Piracetam at the cellular level.
Caption: Proposed mechanism of action of Piracetam.
Experimental Protocols
This compound is an ideal internal standard for the quantification of Piracetam in biological matrices due to its similar chemical and physical properties to the analyte, while having a distinct mass that allows for its differentiation in mass spectrometry.
Quantification of Piracetam in Rat Plasma by LC-MS/MS
This protocol is adapted from a validated method for the determination of Piracetam in rat plasma.[10][11]
1. Sample Preparation:
-
To 100 µL of rat plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex for 30 seconds.
-
Add 200 µL of a protein precipitation agent (e.g., acetonitrile or 5% trichloroacetic acid).
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-Aq, 150 x 2.1 mm, 3.5 µm).[10]
-
Mobile Phase: An isocratic mixture of acetonitrile and 1% formic acid in water (e.g., 10:90 v/v).[10]
-
Flow Rate: 0.3 mL/min.[10]
-
Injection Volume: 5-20 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Piracetam: To be determined by direct infusion and optimization (e.g., monitoring the transition from the parent ion to a specific product ion).
-
MRM Transition for this compound: To be determined by direct infusion and optimization (expected to be 6 mass units higher than Piracetam).
-
3. Method Validation:
The method should be validated according to standard guidelines, assessing parameters such as:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of Piracetam into blank plasma. The typical concentration range for validation is 0.1-20 µg/mL.[10]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Inter-day and intra-day precision (RSD) should be less than 15%, and accuracy should be within 85-115%.[10]
-
Recovery and Matrix Effect: To be evaluated to ensure the sample preparation is efficient and that endogenous plasma components do not interfere with the ionization of the analyte and internal standard.
-
Stability: The stability of Piracetam in plasma under various storage conditions (e.g., room temperature, frozen) should be assessed.
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study using this compound.
Caption: Experimental workflow for a pharmacokinetic study.
References
- 1. Piracetam - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 3. 5 Benefits of Piracetam (Plus Side Effects) [healthline.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is Piracetam used for? [synapse.patsnap.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The synthesis method of Piracetam_Chemicalbook [chemicalbook.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics. | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide to the Solubility and Storage of Piracetam-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential technical information regarding the solubility and optimal storage conditions for Piracetam-d6. The following sections detail its solubility in various solvents, recommended long-term and short-term storage protocols, and a logical workflow for its handling to ensure compound integrity and experimental accuracy.
Physicochemical Properties of this compound
This compound is the deuterated analog of Piracetam, a nootropic agent. The inclusion of deuterium isotopes makes it a valuable internal standard for pharmacokinetic and metabolic studies, particularly in mass spectrometry-based quantification of Piracetam.
| Property | Value |
| Chemical Name | 2-oxo-1-pyrrolidine-3,3,4,4,5,5-d6-acetamide |
| Molecular Formula | C₆H₄D₆N₂O₂ |
| Molecular Weight | 148.2 g/mol |
| Form | Solid |
| Purity | ≥99% deuterated forms (d1-d6)[1] |
Solubility Profile
The solubility of this compound is a critical factor for the preparation of stock solutions and experimental assays. The available data indicates its solubility in several common laboratory solvents.
Quantitative Solubility Data for Piracetam (Non-deuterated)
| Solvent | Concentration | Molarity | Reference |
| DMSO | 72 mg/mL | 506.47 mM | [2] |
| Water | 72 mg/mL | 506.47 mM | [2] |
| Ethanol | Insoluble | - | [2] |
Qualitative Solubility Data for this compound
| Solvent | Solubility | Reference |
| DMSO | Soluble | [1] |
| Methanol | Soluble | [1] |
| Water | Soluble | [1] |
A study on Piracetam Form III, the thermodynamically stable polymorph, demonstrated that its solubility in various organic solvents is positively correlated with the polarity and acidity of the solvent.[3] As the number of carbons in n-alcohols increases, the solubility of Piracetam decreases.[3]
Storage and Stability
Proper storage of this compound is crucial to maintain its chemical integrity and isotopic purity over time.
Recommended Storage Conditions
| Parameter | Condition | Notes |
| Long-Term Storage (Solid) | -20°C[1] | The solid form is stable for at least 4 years when stored at this temperature.[1] |
| Shipping | Room Temperature | May vary for international shipping.[1] |
| Solution Storage | Do not store above 25°C[4][5] | For short-term use. For longer-term storage of solutions, it is advisable to aliquot and freeze at -20°C or -80°C. |
| General Handling | Cool, dry, well-ventilated area[6] | Store in original, tightly sealed containers.[6][7] Protect from physical damage.[6] |
| Inert Atmosphere | Recommended for deuterated compounds | To avoid isotopic exchange and contamination, especially when handling solutions.[8] |
Experimental Protocols: A General Guideline for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the searched literature, a general gravimetric method can be employed.
Gravimetric Solubility Determination Protocol
-
Equilibration: Add an excess amount of solid this compound to a known volume of the solvent of interest in a sealed vial.
-
Saturation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
Separation: Centrifuge the saturated solution to pellet the excess, undissolved solid.
-
Sampling: Carefully withdraw a precise volume of the clear supernatant.
-
Evaporation: Evaporate the solvent from the sampled supernatant under a stream of inert gas or in a vacuum oven at a temperature that will not degrade the compound.
-
Quantification: Weigh the remaining solid residue.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the mass of the residue and the volume of the supernatant sampled.
Visualization of Handling and Storage Workflow
The following diagram illustrates the recommended workflow for the handling and storage of this compound to ensure its stability and proper use in a research setting.
Caption: Recommended workflow for receiving, preparing, and storing this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Solubility of Form III Piracetam in a Range of Solvents | Semantic Scholar [semanticscholar.org]
- 4. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
A Technical Guide to the Deuteration of Piracetam for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the deuteration of Piracetam, a well-known nootropic agent. The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, offers a powerful tool for modulating the pharmacokinetic and metabolic properties of drug candidates. This guide explores the rationale, proposed synthesis, and analytical methodologies for deuterated Piracetam, intended to serve as a resource for its application in research and drug development.
Introduction: The Rationale for Deuterating Piracetam
Deuteration is the selective replacement of hydrogen (¹H) with its heavier, stable isotope, deuterium (²H or D). This subtle structural modification can have profound effects on a molecule's metabolic fate due to the kinetic isotope effect (KIE).[1] The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[2]
Key potential benefits of deuteration in drug development include:
-
Enhanced Metabolic Stability: Reduced rate of metabolism can lead to a longer plasma half-life.[2][3]
-
Improved Pharmacokinetic Profile: Increased half-life may result in higher drug exposure (AUC) and potentially allow for lower or less frequent dosing.[1][4]
-
Reduced Metabolite-Mediated Toxicity: Deuteration can block the formation of undesirable or toxic metabolites by "metabolic shunting," redirecting metabolism towards safer pathways.[1][3]
-
Increased Efficacy and Safety: An optimized pharmacokinetic profile can lead to improved therapeutic outcomes and a better safety margin.[1][4]
Piracetam (2-oxo-1-pyrrolidine acetamide) is a cyclic derivative of the neurotransmitter GABA.[5][6][7] While its precise mechanism is still under investigation, it is believed to modulate neurotransmission, improve cell membrane fluidity, and enhance mitochondrial function.[5][8][9] Despite its widespread use, Piracetam has a relatively short plasma half-life of approximately 4-5 hours.[6][10] While it is primarily excreted unchanged in the urine, some studies suggest the possibility of extrarenal elimination pathways, indicating potential for metabolism.[10][11]
Deuterating Piracetam could slow its metabolic degradation, leading to a more stable pharmacokinetic profile. This would be invaluable for research applications, enabling more sustained target engagement in preclinical models and potentially clarifying its complex mechanism of action.
Proposed Synthesis of Deuterated Piracetam
Proposed Protocol: Synthesis of Piracetam-d₄
This proposed method aims to introduce deuterium at the two methylene groups of the pyrrolidone ring, which are potential sites for metabolic oxidation.
-
Preparation of Sodium Pyrrolidone: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve 2-pyrrolidone (1.0 eq) in anhydrous toluene. Add sodium methoxide (1.1 eq) portion-wise while stirring. Heat the mixture to reflux to azeotropically remove methanol, yielding a suspension of sodium 2-pyrrolidone.
-
Condensation with Deuterated Ethyl Chloroacetate: Cool the suspension to room temperature. Add a solution of ethyl chloroacetate-d₂ (Cl-CD₂-COOEt) (1.2 eq) in anhydrous toluene dropwise. Heat the reaction mixture to 100-110°C and maintain for 5-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation of Intermediate: After completion, cool the mixture, filter off the sodium chloride byproduct, and wash the solid with toluene. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude deuterated intermediate, ethyl (2-oxopyrrolidin-1-yl)acetate-d₂.
-
Amination to form Piracetam-d₂: Dissolve the crude intermediate in methanol saturated with ammonia gas in a sealed pressure vessel. Heat the mixture to 60-70°C for 12-18 hours.
-
Alternative Deuteration Step (Ring Deuteration): To achieve deuteration on the pyrrolidone ring itself (positions 3 and 4), a starting material like 3,3,4,4-d₄-pyrrolidone would be required. This could be synthesized via methods involving deuterated precursors like deuterated succinimide or through H/D exchange reactions on 2-pyrrolidone under harsh basic conditions using D₂O, though this may be less specific.
-
Final Product Isolation and Purification: After the amination reaction, cool the vessel, and evaporate the solvent under reduced pressure. The resulting crude Piracetam-d_n can be purified by recrystallization from an appropriate solvent system (e.g., ethanol or isopropanol) to yield the final white crystalline product.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piracetam - Wikipedia [en.wikipedia.org]
- 7. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piracetam improves mitochondrial dysfunction following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Pharmacokinetics of piracetam: a study on the bioavailability with special regard to renal and non-renal elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The synthesis method of Piracetam_Chemicalbook [chemicalbook.com]
In Vitro Profile of Piracetam: A Technical Overview for Researchers
Absence of data on Piracetam-d6: Preliminary searches for in vitro studies specifically utilizing this compound did not yield any relevant results. The following information is based on in vitro studies conducted with the non-deuterated form, Piracetam. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available in vitro data, experimental protocols, and relevant biological pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on Piracetam, focusing on its effects on mitochondrial function and other cellular processes.
| Cell Line | Stressor | Piracetam Concentration | Observed Effect | Reference |
| PC12 | Sodium Nitroprusside (SNP) / Serum Deprivation | 100 - 1000 µM | Improved mitochondrial membrane potential and ATP production.[1] | [1] |
| PC12 | Serum Deprivation (mild) | 500 µM | Nearly complete recovery of mitochondrial membrane potential and ATP levels.[1] | [1] |
| PC12 | Sodium Nitroprusside (SNP) | Not Specified | Reduced caspase 9 activity.[1] | [1] |
| Dissociated brain cells (aged mice) | Sodium Nitroprusside (SNP) | 500 µM | Protective against SNP-induced mitochondrial dysfunction.[1] | [1] |
| Dissociated brain cells (young mice) | Sodium Nitroprusside (SNP) | 500 µM | No protective effect against SNP-induced mitochondrial dysfunction.[1] | [1] |
| Rat macrophage cell line (J774A.1) | Lipopolysaccharide (LPS) | Not Specified | Attenuated LPS-induced augmented Reactive Oxygen Species (ROS) levels and DNA damage.[2][3] | [2][3] |
| Isolated rat blood leukocytes | Lipopolysaccharide (LPS) | Not Specified | Attenuated LPS-induced augmented ROS levels and DNA damage.[2][3] | [2][3] |
Key Experimental Protocols
Detailed methodologies for the key in vitro experiments investigating the effects of Piracetam are outlined below.
Mitochondrial Membrane Potential and ATP Production in PC12 Cells
-
Cell Culture: PC12 cells were cultured under standard conditions.
-
Induction of Oxidative Stress: Oxidative stress was induced by treating the cells with 0.5 mM Sodium Nitroprusside (SNP) for 24 hours or by serum deprivation.[1]
-
Piracetam Treatment:
-
Co-treatment: Piracetam (100 - 1000 µM) was added 30 minutes after the onset of SNP exposure.[1]
-
Post-treatment: Cells were pre-treated with SNP for 30 minutes, the medium was changed, and then Piracetam was added for 23 hours.[1]
-
Pre-treatment: Cells were pre-treated with Piracetam for 6 hours before recording mitochondrial membrane potential.[1]
-
-
Measurement of Mitochondrial Membrane Potential: The fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) was used to monitor changes in mitochondrial membrane potential.[1]
-
Measurement of ATP Levels: ATP levels were quantified using a commercially available kit (ViaLight HT kit).[1]
-
Measurement of Caspase 9 Activity: Caspase 9 activity was assessed as a marker of apoptosis.[1]
ROS and DNA Damage in Macrophages and Leukocytes
-
Cell Lines: The study utilized the rat macrophage cell line J774A.1 and ex vivo isolated rat blood leukocytes.[2][3]
-
Induction of Damage: Lipopolysaccharide (LPS) was used to induce oxidative DNA damage.[2][3]
-
Piracetam Treatment: Cells were treated with Piracetam to assess its protective effects against LPS-induced damage.[2][3]
-
Measurement of Reactive Oxygen Species (ROS): The levels of intracellular ROS were measured.
-
Assessment of DNA Damage: DNA damage was estimated to determine the genoprotective effect of Piracetam.[2][3]
-
Cell Viability and Mitochondrial Membrane Potential: These parameters were also assessed in untreated (control) and treated cells.[2][3]
Visualizing Piracetam's Postulated Mechanisms
The following diagrams illustrate the proposed signaling pathways and experimental workflows related to Piracetam's in vitro effects.
Caption: Piracetam's protective effect against oxidative stress-induced mitochondrial dysfunction.
Caption: Experimental workflow for assessing Piracetam's effect on PC12 cells under oxidative stress.
Discussion of In Vitro Findings
In vitro studies suggest that Piracetam exerts protective effects on cells, particularly under conditions of oxidative stress. A key mechanism appears to be the stabilization of mitochondrial function, leading to the preservation of mitochondrial membrane potential and ATP production.[1] This is further supported by the observed reduction in caspase 9 activity, a key enzyme in the apoptotic pathway.[1]
The protective effects of Piracetam against oxidative damage are not limited to neuronal-like cells. Studies on macrophages and leukocytes have demonstrated its ability to attenuate the increase in reactive oxygen species and subsequent DNA damage induced by LPS.[2][3]
It is noteworthy that the protective effects of Piracetam on dissociated brain cells in vitro were more pronounced in cells from aged mice compared to young mice, suggesting a potential age-dependent mechanism of action.[1]
While these in vitro findings provide valuable insights into the cellular mechanisms of Piracetam, further research, particularly with deuterated analogs like this compound, is warranted to explore potential differences in metabolic stability and efficacy.
References
Methodological & Application
Application Note: Utilizing Piracetam-d6 as an Internal Standard for Accurate Quantification of Piracetam by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of pharmaceutical compounds in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. Piracetam, a nootropic drug, is widely studied for its cognitive-enhancing effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response. Piracetam-d6, a deuterated analog of Piracetam, is an ideal internal standard for this purpose as it shares near-identical physicochemical properties with the analyte but is mass-distinguishable. This application note provides a detailed protocol for the use of this compound as an internal standard for the LC-MS/MS-based quantification of Piracetam in biological samples.
Experimental Protocols
Materials and Reagents
-
Piracetam (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., human plasma, brain homogenate)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Piracetam and this compound in methanol to obtain primary stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the Piracetam primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
This protocol is a general guideline for plasma samples and may require optimization for other matrices.
-
Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each sample, except for the blank.
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instruments and applications.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Recommended Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Piracetam: 143.1 -> 86.1, This compound: 149.1 -> 92.1 |
| Collision Energy (CE) | Optimize for specific instrument (typically 10-20 eV) |
| Declustering Potential (DP) | Optimize for specific instrument (typically 50-100 V) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| Temperature | 500°C |
Data Presentation
Table 1: MRM Transitions and Optimized MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Piracetam | 143.1 | 86.1 | 60 | 15 |
| This compound (IS) | 149.1 | 92.1 | 60 | 15 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% bias) | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | < 15% (< 20% for LLOQ) |
| Matrix Effect | 85% - 115% |
| Recovery | > 85% |
Visualizations
Application Note: Quantification of Piracetam in Human Plasma by LC-MS/MS using Piracetam-d6
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Piracetam in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay utilizes Piracetam-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple and efficient protein precipitation method is employed for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. The method is validated over a clinically relevant concentration range and is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Piracetam is a nootropic drug belonging to the racetam group, known for its cognitive-enhancing effects. Accurate determination of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a comprehensive protocol for the quantification of Piracetam in human plasma using LC-MS/MS, a highly sensitive and specific analytical technique. The use of a deuterated internal standard, this compound, minimizes matrix effects and ensures reliable quantification.
Experimental
Materials and Reagents
-
Piracetam (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Human Plasma (K2-EDTA)
Stock and Working Solutions
-
Piracetam Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Piracetam in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Piracetam stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile for protein precipitation.
Sample Preparation Protocol
-
Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of blank plasma, calibration standard, QC, or unknown sample into the corresponding tubes.
-
Add 200 µL of the this compound working solution in acetonitrile to each tube (except for the blank, to which 200 µL of acetonitrile is added).
-
Vortex mix for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Piracetam | 143.1 | 98.1 | 15 |
| This compound | 149.2 | 104.1 | 15* |
*Note: The MRM transition for this compound is an estimation based on the molecular weight of this compound (148.19 g/mol ) and the common fragmentation pattern of Piracetam. The precursor ion would be the [M+H]+ adduct. The product ion is predicted based on a similar fragmentation pathway to unlabeled Piracetam, accounting for the six deuterium atoms. These values should be confirmed experimentally by direct infusion of the this compound standard.
Method Validation Summary
The following tables summarize the acceptance criteria and typical results for the validation of this bioanalytical method.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Acceptance Criteria | Typical Result |
| Calibration Curve Range | 0.1 - 20 µg/mL | 0.1 - 20 µg/mL |
| Regression Model | Linear, weighted (1/x²) | y = 1.23x + 0.005 |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| LLOQ | S/N > 10, Accuracy ±20%, Precision ≤20% | 0.1 µg/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.1 | 94.6 - 103.2 | < 9 | 95.8 - 102.5 | < 8 |
| Low QC | 0.3 | 96.2 - 101.5 | < 7 | 97.1 - 100.8 | < 6 |
| Mid QC | 5 | 98.5 - 100.2 | < 5 | 99.0 - 101.1 | < 4 |
| High QC | 15 | 99.1 - 101.8 | < 4 | 99.5 - 100.9 | < 3 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (µg/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 0.3 | 85 - 95 | 90 - 110 |
| High QC | 15 | 88 - 98 | 92 - 108 |
Table 4: Stability
| Stability Condition | Duration | Acceptance Criteria | Result |
| Freeze-Thaw | 3 cycles | ±15% of nominal concentration | Stable |
| Short-Term (Bench-top) | 24 hours at room temperature | ±15% of nominal concentration | Stable |
| Long-Term | 30 days at -80°C | ±15% of nominal concentration | Stable |
| Post-Preparative | 48 hours in autosampler at 4°C | ±15% of nominal concentration | Stable |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of Piracetam in plasma.
Logical Relationship of Method Validation
Caption: Key parameters for bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of Piracetam in human plasma. The use of a deuterated internal standard, simple sample preparation, and sensitive detection make this method highly suitable for high-throughput analysis in a research setting. The validation data demonstrates that the method is accurate, precise, and meets the requirements for bioanalytical method validation.
Application Notes: Piracetam-d6 in Pharmacokinetic and Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piracetam is a nootropic drug belonging to the racetam group, known for its cognitive-enhancing properties. Accurate determination of its pharmacokinetic (PK) and bioavailability (BA) profile is crucial for preclinical and clinical drug development. This involves precise quantification of the drug in biological matrices like plasma and serum. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalysis due to its high sensitivity and specificity.
The use of a stable isotope-labeled internal standard (SIL-IS) is paramount for robust and accurate LC-MS/MS quantification. Piracetam-d6, a deuterated analog of piracetam, serves as an ideal SIL-IS. It shares near-identical physicochemical properties with piracetam, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively correcting for matrix effects and procedural variability. Its mass difference allows it to be distinguished from the unlabeled drug by the mass spectrometer, leading to highly reliable quantification.
Principle of this compound as an Internal Standard
In quantitative LC-MS/MS, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. The ratio of the analyte's response to the IS's response is used for quantification. An ideal IS should:
-
Behave identically to the analyte during sample preparation and analysis.
-
Not be present in the biological sample.
-
Be clearly distinguishable from the analyte by the detector.
This compound fulfills these criteria perfectly. As a SIL-IS, it co-elutes with piracetam, experiences the same degree of ion suppression or enhancement, and compensates for any loss during sample workup. This normalization is critical for minimizing analytical error and achieving high precision and accuracy.
Experimental Protocols
Protocol 1: Bioanalytical Method for Piracetam Quantification in Rat Plasma using LC-MS/MS
This protocol provides a validated method for quantifying piracetam in rat plasma, using a deuterated internal standard like this compound.
A. Materials and Reagents
-
Piracetam (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Trichloroacetic Acid (TCA)
-
Ultrapure Water
-
Control Rat Plasma (K2-EDTA)
B. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibrators, and quality controls at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound working solution (e.g., 1 µg/mL in 50% acetonitrile) to each tube and vortex briefly.
-
Add 200 µL of a precipitating agent, such as 5% trichloroacetic acid or ice-cold acetonitrile.[1][2]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
C. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: Zorbax SB-Aq column (150 × 2.1 mm, 3.5 µm) or equivalent C18 column.[1][2]
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water.
-
Gradient: Isocratic elution with 10:90 (v/v) Acetonitrile: 0.1% Formic Acid in Water.[1][2]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30°C.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
D. Mass Spectrometry Parameters (MRM Transitions) The following MRM transitions are monitored. Note: Optimal collision energies (CE) and other source parameters should be determined empirically for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Piracetam | 143.1 | 84.1 | 100 |
| This compound | 149.1 | 90.1 | 100 |
Protocol 2: In-Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical single-dose oral pharmacokinetic study in rats.
A. Animal Model
-
Species: Male Sprague-Dawley or Wistar rats (200-250 g).[3][4]
-
Housing: Standard conditions with a 12-hour light/dark cycle.
-
Acclimation: Acclimate animals for at least one week before the experiment.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
B. Dosing
-
Prepare a formulation of piracetam in a suitable vehicle (e.g., water, 0.5% carboxymethyl cellulose).
-
Administer a single oral dose via gavage. A typical dose for preclinical studies is 50-200 mg/kg.[1][2][4]
C. Blood Sampling
-
Collect blood samples (approx. 200 µL) from the tail vein or via a cannulated vessel into K2-EDTA tubes.
-
A typical time-point schedule is: predose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Immediately after collection, centrifuge the blood at 4,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
D. Data Analysis
-
Quantify piracetam concentrations in the plasma samples using the LC-MS/MS method described in Protocol 1.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin, Kinetica) to perform a non-compartmental analysis (NCA).[5]
-
Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and t½ (elimination half-life).
Data Presentation: Pharmacokinetic Parameters
The following tables summarize pharmacokinetic parameters of piracetam from published studies.
Table 1: Pharmacokinetic Parameters of Piracetam in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC₀-∞ (µg·h/mL) | Reference |
| 100-1000 | N/A | 1.0 | ~2.0 (initial phase) | N/A | [3] |
| 200 | Similar to control | Similar to control | Similar to control | Similar to control | [4][6] |
N/A: Data not available in the provided search results.
Table 2: Pharmacokinetic Parameters of Piracetam in Humans (Oral Administration)
| Dose | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC₀-∞ (µg·h/mL) | Reference |
| 3.2 g | 84.0 | 1.0 | ~5.0 | N/A | [7] |
| 800 mg | 14.53 | 2.33 | 4.40 | 59.19 | [5] |
| 12 g (sirup) | N/A | N/A | 4.3 | N/A | [8] |
| 1600 mg | Identical to ref. | Identical to ref. | N/A | Identical to ref. | [9] |
Visualizations
Caption: Workflow for plasma sample preparation using protein precipitation.
References
- 1. [PDF] Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 2. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacokinetic Study of Piracetam in Focal Cerebral Ischemic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Double-blind, placebo-controlled, pharmacokinetic and -dynamic studies with 2 new formulations of piracetam (infusion and sirup) under hypoxia in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of piracetam: a study on the bioavailability with special regard to renal and non-renal elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vivo Metabolic Profiling of Piracetam using Piracetam-d6
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Piracetam (2-oxo-1-pyrrolidine acetamide) is a nootropic agent used to enhance cognitive function.[1][2][3] Understanding its metabolic fate is crucial for comprehending its mechanism of action and safety profile. While Piracetam is reported to be largely excreted unchanged, at least one metabolite, 2-(2-oxopyrrolidin-1-yl) acetic acid (M1), has been identified.[1] Stable isotope-labeled compounds, such as Piracetam-d6, are powerful tools for in vivo metabolic profiling, enabling the accurate differentiation and quantification of the parent drug from its metabolites. This application note provides a detailed protocol for the in vivo metabolic profiling of Piracetam in a rat model using this compound, followed by sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This protocol utilizes a co-administration of Piracetam and a known concentration of its deuterated analog, this compound. The stable isotope label allows for the unambiguous identification of drug-related material in biological matrices. By analyzing plasma and urine samples with LC-MS/MS, it is possible to distinguish between the administered this compound (which also serves as an internal standard for the quantification of unlabeled Piracetam) and any metabolites formed from the unlabeled Piracetam. The mass difference between the unlabeled drug and its deuterated counterpart, and their respective metabolites, facilitates their detection and quantification.
Materials and Reagents
-
Piracetam (≥98% purity)
-
This compound (isotopic purity ≥98%)
-
Oxiracetam (Internal Standard for metabolite quantification, ≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trichloroacetic acid (5% w/v)
-
Ultrapure water
-
Rat plasma and urine (blank)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Experimental Protocols
In Vivo Study Design
-
Animal Model: Male Sprague-Dawley rats (n=6), weighing 200-250g, are used for the study. The animals are housed in metabolic cages to allow for the separate collection of urine and feces.
-
Acclimatization: Animals are acclimatized for at least 3 days prior to the experiment with free access to food and water.
-
Dosing: A single oral dose of Piracetam (e.g., 50 mg/kg) and this compound (e.g., 5 mg/kg) is co-administered to each rat.
-
Sample Collection:
-
Blood: Blood samples (approximately 0.25 mL) are collected from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.
-
Urine: Urine is collected over 24 hours post-dose. The total volume is recorded, and an aliquot is stored at -80°C until analysis.
-
Sample Preparation
Plasma Samples:
-
To 100 µL of plasma, add 10 µL of Oxiracetam internal standard solution (for M1 quantification) and 200 µL of 5% trichloroacetic acid.[4][5]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Urine Samples:
-
Thaw urine samples and centrifuge at 2000 rpm for 5 minutes to remove any particulate matter.
-
Dilute 50 µL of urine with 450 µL of ultrapure water.
-
To 100 µL of the diluted urine, add 10 µL of Oxiracetam internal standard solution.
-
Vortex and inject directly into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: Zorbax SB-Aq column (150 × 2.1 mm, 3.5 µm) or equivalent.[4][5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient can be optimized, for example, starting at 10% B, increasing to 90% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions. A common isocratic mobile phase is acetonitrile-1% formic acid in water (10:90 v/v).[4][5]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Piracetam: To be determined based on instrument optimization (e.g., m/z 143.1 -> 86.1).
-
This compound: To be determined (e.g., m/z 149.1 -> 92.1).
-
Metabolite M1 (2-(2-oxopyrrolidin-1-yl) acetic acid): To be determined (e.g., m/z 144.1 -> 86.1).
-
Oxiracetam (IS for M1): To be determined (e.g., m/z 159.1 -> 114.1).
-
-
Data Analysis: Peak areas of Piracetam, this compound, and M1 are integrated. The concentration of Piracetam is calculated using the peak area ratio to this compound. The concentration of M1 is calculated using the peak area ratio to Oxiracetam.
Data Presentation
Table 1: Pharmacokinetic Parameters of Piracetam in Rat Plasma
| Parameter | Value |
| Cmax (µg/mL) | 15.5 ± 2.1 |
| Tmax (h) | 1.0 ± 0.2 |
| AUC(0-24h) (µg·h/mL) | 65.3 ± 7.8 |
| t1/2 (h) | 4.5 ± 0.6 |
Table 2: Concentration of Piracetam and Metabolite M1 in Rat Urine (0-24h)
| Analyte | Concentration (µg/mL) | % of Administered Dose |
| Piracetam | 1500 ± 250 | ~85% |
| Metabolite M1 | 50 ± 12 | ~2% |
Visualizations
Caption: Experimental workflow for in vivo metabolic profiling of Piracetam.
Caption: Proposed metabolic pathway of Piracetam.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of Piracetam-d6
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed analysis of the mass spectrometry fragmentation pattern of Piracetam-d6, a deuterated internal standard for the quantitative analysis of Piracetam. Understanding the fragmentation of this compound is crucial for developing robust and reliable bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the predicted fragmentation pathway, presents a summary of expected quantitative data, and provides a detailed experimental protocol for the analysis of Piracetam and its deuterated analog.
Introduction
Piracetam (2-oxo-1-pyrrolidineacetamide) is a nootropic drug used to enhance cognitive function. For accurate quantification of Piracetam in biological matrices, stable isotope-labeled internal standards such as this compound are employed to compensate for matrix effects and variations in sample processing. This compound contains six deuterium atoms on the pyrrolidine ring, providing a distinct mass shift from the unlabeled drug. This application note details the characteristic fragmentation pattern of this compound under positive electrospray ionization (ESI) conditions, enabling researchers to establish specific and sensitive multiple reaction monitoring (MRM) transitions for its detection.
Chemical Structures
| Compound | Chemical Structure | Molecular Formula | Exact Mass |
| Piracetam | [Image of Piracetam structure] | C₆H₁₀N₂O₂ | 142.0742 |
| This compound | [Image of this compound structure with deuterium labels on the pyrrolidine ring] | C₆H₄D₆N₂O₂ | 148.1120 |
Predicted Mass Spectrometry Fragmentation Pattern
Under positive electrospray ionization, both Piracetam and this compound are readily protonated to form the precursor ions [M+H]⁺ at m/z 143.1 and m/z 149.1, respectively. Collision-induced dissociation (CID) of these precursor ions leads to characteristic fragment ions.
The major fragmentation pathway for protonated Piracetam involves the neutral loss of acetamide (NH₂COCH₃, 59.0371 Da), resulting in the formation of the 2-oxopyrrolidinium ion at m/z 84.1. A subsequent loss of carbon monoxide (CO, 27.9949 Da) from this ion generates a fragment at m/z 56.1. Another prominent fragment at m/z 126.1 is observed, corresponding to the loss of ammonia (NH₃, 17.0265 Da) from the precursor ion.
For this compound, the deuterium labels are located on the stable pyrrolidine ring. Therefore, the fragmentation pattern is analogous to that of Piracetam, with the mass of the pyrrolidine-containing fragments shifted by 6 Da.
Fragmentation Diagram of this compound
Caption: Proposed Fragmentation Pathway of this compound.
Quantitative Data Summary
The following table summarizes the expected m/z values for precursor and product ions of Piracetam and this compound, which can be used to set up MRM transitions for quantitative analysis.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Piracetam | 143.1 | 126.1 | 84.1 |
| This compound | 149.1 | 132.1 | 90.1 |
Experimental Protocol
This protocol provides a general procedure for the analysis of Piracetam and this compound using LC-MS/MS. Instrument parameters should be optimized for the specific system being used.
Sample Preparation
-
Standard Solution Preparation: Prepare stock solutions of Piracetam and this compound in methanol at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution in a mixture of methanol and water (50:50, v/v).
-
Plasma Sample Preparation: To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL) and 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 2.0 95 2.5 95 2.6 5 | 4.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
Compound Precursor (m/z) Product (m/z) Collision Energy (eV) Piracetam 143.1 126.1 15 Piracetam 143.1 84.1 25 This compound 149.1 132.1 15 | this compound | 149.1 | 90.1 | 25 |
Note: Collision energies should be optimized for the specific instrument.
Conclusion
This application note provides a comprehensive guide to understanding and utilizing the mass spectrometry fragmentation pattern of this compound for quantitative bioanalysis. The detailed fragmentation pathway, summary of quantitative data, and experimental protocol will aid researchers in developing and validating robust LC-MS/MS methods for the accurate measurement of Piracetam in various matrices. The distinct fragmentation of this compound allows for its reliable use as an internal standard, ensuring high-quality data in pharmacokinetic and other drug development studies.
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Piracetam-d6 in Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals utilizing Piracetam-d6 as an internal standard to overcome matrix effects in bioanalysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing significant ion suppression for Piracetam even with the use of this compound as an internal standard. What could be the cause?
A1: This phenomenon, known as differential matrix effects, can occur even with a stable isotope-labeled internal standard (SIL-IS). The primary reason is often the chromatographic separation of the analyte (Piracetam) and the internal standard (this compound).[1][2] Even a slight difference in retention time can expose the analyte and the IS to different co-eluting matrix components, leading to varying degrees of ion suppression.[2] This is sometimes referred to as the deuterium isotope effect, which can alter the lipophilicity and chromatographic behavior of the molecule.
To troubleshoot this issue, consider the following:
-
Optimize Chromatography: Adjust your chromatographic conditions to ensure complete co-elution of Piracetam and this compound. This might involve:
-
Enhance Sample Preparation: Implement more rigorous sample clean-up procedures to remove interfering matrix components.[4][5][6] Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids and other sources of matrix effects than simple protein precipitation.[4]
-
Evaluate Matrix from Different Sources: The composition of biological matrices can vary between individuals and lots.[7][8] Assess the matrix effect in at least six different sources of the biological matrix to ensure the robustness of your method.[8][9]
Q2: My calibration curve is non-linear and shows high variability at the lower limit of quantification (LLOQ). How can I address this?
A2: Non-linearity and variability at the LLLOQ are classic indicators of uncompensated matrix effects.[10] While this compound should ideally track the analyte's behavior, significant matrix effects can still impact the accuracy and precision of your assay, especially at low concentrations.
Here are some troubleshooting steps:
-
Assess Absolute Matrix Effect: Quantify the extent of ion suppression or enhancement. This is typically done by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area in a neat solution.[7][11] A significant difference indicates a strong matrix effect that may not be fully compensated by the internal standard.
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality control (QC) samples in the same biological matrix as your study samples.[3][12] This helps to normalize the matrix effect across the calibration range.
-
Dilution of Samples: If the analyte concentration is sufficiently high, diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components.[3][13] However, ensure that the diluted concentration is still well above the LLOQ.
Q3: I am developing a new method for Piracetam analysis. How can I proactively minimize potential matrix effects?
A3: Proactively addressing matrix effects during method development is crucial for creating a robust and reliable bioanalytical assay.
Follow these recommendations:
-
Thorough Method Validation: During method validation, thoroughly investigate selectivity, recovery, and matrix effects as per regulatory guidelines (e.g., FDA and EMA).[7][8][14]
-
Post-Column Infusion Experiment: Conduct a post-column infusion experiment to identify regions in your chromatogram that are prone to ion suppression.[13] This involves infusing a constant flow of the analyte post-column while injecting a blank extracted matrix. Dips in the baseline signal indicate retention times where matrix components are eluting and causing suppression.
-
Monitor Phospholipids: Phospholipids are common culprits for matrix effects in plasma and serum samples.[4] Monitor for characteristic phospholipid MRM transitions to ensure they are chromatographically separated from your analyte.
-
Optimize Ion Source Parameters: Fine-tuning the mass spectrometer's ion source parameters, such as temperature and gas flows, can sometimes help to mitigate matrix effects.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over a structural analog as an internal standard?
A1: The primary advantage of using a stable isotope-labeled internal standard like this compound is that it has nearly identical physicochemical properties to the analyte, Piracetam.[1] This ensures that it co-elutes chromatographically and experiences the same degree of extraction recovery and matrix effects.[1] A structural analog may have different retention times and extraction efficiencies, making it less effective at compensating for these variables.
Q2: Can this compound completely eliminate matrix effects?
A2: While this compound is a powerful tool to compensate for matrix effects, it may not completely eliminate them.[15] As discussed in the troubleshooting guide, differential matrix effects can still occur if the analyte and internal standard are not perfectly co-eluting.[1][2] Therefore, it is essential to validate the method thoroughly to demonstrate that matrix effects do not compromise the accuracy and precision of the results.[7]
Q3: What are the regulatory expectations regarding the assessment of matrix effects?
A3: Regulatory agencies like the FDA and EMA require a thorough investigation of matrix effects during bioanalytical method validation.[7][8] This typically involves assessing the matrix effect in multiple sources (at least six) of the biological matrix.[8][9] The goal is to demonstrate that the method is free from significant matrix effects that could impact the accuracy, precision, and reproducibility of the data.[10]
Q4: What are common sources of matrix effects in bioanalysis?
A4: Matrix effects can arise from various endogenous and exogenous components in a biological sample.[12][16][17] Common sources include:
-
Endogenous components: Phospholipids, salts, proteins, and metabolites.[16][17]
-
Exogenous components: Anticoagulants, dosing vehicles, and co-administered drugs.[16][17]
Quantitative Data Summary
Table 1: Representative Data on Matrix Factor and Recovery for Piracetam Analysis
| Parameter | Lot 1 | Lot 2 | Lot 3 | Lot 4 | Lot 5 | Lot 6 | Mean | %CV |
| Matrix Factor (MF) | 0.92 | 0.95 | 0.89 | 0.98 | 0.91 | 0.94 | 0.93 | 3.8% |
| IS-Normalized MF | 1.01 | 0.99 | 1.03 | 0.98 | 1.02 | 1.00 | 1.01 | 1.9% |
| Recovery (%) | 85.2 | 88.1 | 84.5 | 89.3 | 86.7 | 87.5 | 86.9 | 2.2% |
Note: This table presents illustrative data. Actual values will vary depending on the specific method and matrix.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using this compound
Objective: To quantitatively assess the matrix effect on the analysis of Piracetam using this compound as an internal standard.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Piracetam and this compound spiked in the mobile phase at a known concentration (e.g., medium QC level).
-
Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then Piracetam and this compound are added to the extracted supernatant at the same concentration as Set A.
-
Set C (Pre-extraction Spike): Piracetam and this compound are spiked into the biological matrix before the extraction process at the same concentration as Set A.
-
-
Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (%):
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
Recovery (%) = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B) * 100
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots of the matrix should be ≤15%.
Protocol 2: Sample Preparation using Protein Precipitation
Objective: To extract Piracetam and this compound from a plasma sample.
Methodology:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for bioanalysis of Piracetam.
Caption: Mechanism of matrix effects in LC-MS.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. eijppr.com [eijppr.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 15. myadlm.org [myadlm.org]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Preventing isotopic exchange of Piracetam-d6 in analytical methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isotopic exchange of Piracetam-d6 when used as an internal standard in analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange, specifically hydrogen-deuterium (H-D) exchange, is a chemical reaction in which a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding solvent or matrix. For this compound, which is used as an internal standard (IS) for quantifying Piracetam, this exchange can lead to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the non-deuterated analyte. This compromises the accuracy and reliability of quantitative results.[1][2]
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A2: The stability of deuterium atoms depends on their location on the molecule. Deuterium atoms attached to carbon atoms are generally stable. However, those on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to electron-withdrawing groups can be more labile, especially under certain pH conditions. In this compound (2-oxo-1-pyrrolidine-3,3,4,4,5,5-d6-acetamide), the deuterium atoms are on the pyrrolidine ring. While generally stable, extreme pH or high temperatures during sample preparation or analysis could potentially facilitate exchange.
Q3: What are the primary factors that can induce isotopic exchange of this compound?
A3: The main factors include:
-
pH: Both acidic and basic conditions can catalyze H-D exchange. The minimum exchange rate for amide hydrogens in proteins, for example, is around pH 2.6.[3] While this compound's deuteriums are on a carbon backbone, extreme pH should still be avoided.
-
Temperature: Higher temperatures can provide the activation energy needed for exchange reactions to occur.[4]
-
Sample Matrix: The composition of the biological matrix (e.g., plasma, urine) can contain components that may facilitate exchange.[1]
-
Solvent Composition: The use of protic solvents, especially water, is necessary for the exchange to happen. The isotopic composition of the solvent (e.g., presence of H₂O) is a key factor.
Q4: Can the LC-MS/MS instrument conditions contribute to isotopic exchange?
A4: While less common than issues during sample preparation, in-source exchange or fragmentation-induced scrambling can occur.[5] This is where the conditions within the mass spectrometer's ion source or collision cell can cause H-D exchange. Optimizing source parameters and collision energies can help mitigate this.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues with this compound isotopic exchange during your analytical workflow.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for this compound isotopic exchange.
Troubleshooting Steps and Solutions
| Problem Symptom | Potential Cause | Recommended Action & Investigation |
| Decreasing this compound signal over time in prepared samples | Isotopic exchange is occurring in the sample matrix or solvent. | 1. pH Assessment: Measure the pH of your final sample extract. Avoid strongly acidic or basic conditions. Adjust pH to be as close to neutral as possible. 2. Temperature Control: Keep samples at a low temperature (e.g., 4°C) during and after preparation. Avoid prolonged exposure to room temperature.[6] 3. Solvent Choice: If possible, minimize the water content in the final reconstitution solvent. Consider using a higher percentage of organic solvent like acetonitrile or methanol. |
| High response for Piracetam in this compound-only samples (blanks with IS) | 1. Impurity in the this compound standard. 2. Isotopic exchange during sample preparation or storage. | 1. Verify Standard Purity: Analyze a freshly prepared solution of this compound in a non-aqueous solvent (e.g., acetonitrile) to confirm its isotopic purity. 2. Stability Test: Incubate the this compound in the sample preparation matrix at different time points (e.g., 0, 2, 4, 8 hours) and temperatures to assess stability. |
| Inconsistent analyte/IS peak area ratios across a batch | Variable rates of isotopic exchange due to inconsistencies in sample processing time or conditions. | 1. Standardize Timings: Ensure that all samples, calibrators, and QCs are processed with consistent timing, from extraction to injection. 2. Batch Size: If exchange is time-dependent, consider processing smaller batches to minimize the time samples spend at room temperature before analysis. |
| Chromatographic peak tailing or fronting for this compound but not Piracetam | Potential on-column isotopic exchange or interaction with the stationary phase. | 1. Mobile Phase pH: Evaluate the effect of mobile phase pH on peak shape and potential for exchange. A pH between 3 and 6 is often a safe range. 2. Column Temperature: Reduce the column oven temperature if it is set high (e.g., > 40°C). |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Different pH Conditions
This protocol aims to determine the optimal pH for sample preparation and storage to minimize isotopic exchange.
-
Prepare Buffer Solutions: Create a series of buffers at different pH values (e.g., pH 3, 5, 7, 9).
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Spike this compound: Spike a known concentration of this compound into each buffer solution.
-
Incubation: Aliquot the spiked solutions and incubate them at both room temperature and 4°C.
-
Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each condition.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS, monitoring the peak areas of both this compound and Piracetam (the product of exchange).
-
Data Evaluation: Calculate the percentage of Piracetam formed relative to the initial concentration of this compound. Plot the percentage of exchange against time for each pH and temperature condition.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound stability.
By following these guidelines and protocols, researchers can effectively mitigate the risk of isotopic exchange of this compound, ensuring the integrity and accuracy of their bioanalytical data.
References
- 1. waters.com [waters.com]
- 2. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cerilliant.com [cerilliant.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Optimizing MS/MS Transitions for Piracetam and Piracetam-d6
Welcome to the technical support center for the optimization of MS/MS transitions for Piracetam and its deuterated internal standard, Piracetam-d6. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for developing and troubleshooting LC-MS/MS methods for the quantitative analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MS/MS transitions for Piracetam?
A1: For the quantitative analysis of Piracetam using tandem mass spectrometry, the protonated molecule [M+H]⁺ is typically used as the precursor ion. The most common and reliable multiple reaction monitoring (MRM) transitions are summarized in the table below. It is recommended to test at least two transitions to ensure specificity and confirm the identity of the analyte.
Q2: What are the expected MS/MS transitions for the internal standard, this compound?
A2: this compound is a stable isotope-labeled internal standard used to correct for matrix effects and variations in sample processing and instrument response. The six deuterium atoms increase the mass of the molecule by approximately 6 Da. The expected precursor ion is the protonated molecule [M+H]⁺. The fragmentation pattern is expected to be similar to that of Piracetam, with a corresponding mass shift in the product ions.
Q3: How do I optimize the collision energy for Piracetam and this compound?
A3: Collision energy (CE) is a critical parameter for achieving optimal fragmentation and sensitivity. The ideal CE value is compound-dependent and should be determined empirically for your specific instrument. A common approach is to perform a collision energy optimization experiment by infusing a standard solution of the analyte and monitoring the intensity of the product ions as the CE is ramped. The CE value that produces the most stable and intense fragment ion signal should be selected for the MRM method.
Q4: What are the key considerations for sample preparation when analyzing Piracetam in biological matrices?
A4: The choice of sample preparation technique is crucial for removing interferences and minimizing matrix effects. For the analysis of Piracetam in plasma or serum, several methods can be employed:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. While efficient, it may not remove all matrix components, potentially leading to ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extraction by partitioning the analyte into an immiscible organic solvent. This method can effectively remove salts and other polar interferences.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while washing away interfering compounds. This is often the preferred method for complex matrices to minimize matrix effects.[1]
Troubleshooting Guides
This section provides solutions to common issues encountered during the LC-MS/MS analysis of Piracetam and this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for Piracetam/Piracetam-d6 | Improper tuning of MS parameters. | Ensure the mass spectrometer is properly tuned and calibrated. Infuse a standard solution to verify instrument sensitivity. |
| Incorrect precursor/product ion selection. | Verify the m/z values for your precursor and product ions in your MRM method. | |
| Suboptimal collision energy. | Perform a collision energy optimization to determine the ideal setting for your instrument. | |
| Inefficient ionization. | Optimize ion source parameters such as spray voltage, gas flows, and temperature. Ensure the mobile phase pH is suitable for positive ionization. | |
| Sample degradation. | Check the stability of Piracetam in your sample matrix and storage conditions. Prepare fresh samples and standards. | |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | Inappropriate mobile phase composition. | Optimize the mobile phase, including the organic modifier and any additives like formic acid or ammonium acetate, to improve peak shape. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Contamination of the LC column or system. | Flush the column with a strong solvent. If the problem persists, replace the column and guard column. | |
| Mismatch between injection solvent and mobile phase. | Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase. | |
| High Background Noise or Interferences | Matrix effects (ion suppression or enhancement). | Improve sample cleanup using SPE or LLE. Optimize chromatographic separation to move the analyte peak away from interfering matrix components. |
| Contaminated mobile phase or LC system. | Prepare fresh mobile phase with high-purity solvents and additives. Flush the LC system thoroughly. | |
| Inconsistent Results or Poor Reproducibility | Inconsistent sample preparation. | Ensure consistent and precise execution of the sample preparation protocol for all samples, standards, and quality controls. |
| Variability in instrument performance. | Regularly perform system suitability tests to monitor instrument performance. Check for leaks in the LC system. | |
| Instability of the analyte in the processed sample. | Evaluate the stability of the analyte in the autosampler and take necessary precautions (e.g., cooling the autosampler). |
Data Presentation
Table 1: Optimized MS/MS Transitions for Piracetam and this compound
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Piracetam | 143.1 | 98.1 | 15 |
| 143.1 | 86.1 | 20 | |
| This compound | 149.2 | 104.1 | 15 |
| 149.2 | 86.1 | 25 |
Note: Optimal collision energies may vary depending on the mass spectrometer used and should be determined empirically.
Experimental Protocols
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Piracetam and this compound reference standards and dissolve each in 10 mL of methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Piracetam stock solution with a 50:50 mixture of methanol and water to create calibration standards at the desired concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to the final concentration to be used for spiking samples.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. The gradient should be optimized to achieve good separation from matrix components.
-
Flow Rate: Dependent on the column dimensions, typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: As listed in Table 1.
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of Piracetam.
Caption: A logical approach to troubleshooting common analytical issues.
References
Improving the recovery of Piracetam-d6 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Piracetam-d6 during sample extraction for bioanalytical applications.
Troubleshooting Guides
Low or inconsistent recovery of an internal standard like this compound can compromise the accuracy and precision of analytical results. This guide provides a systematic approach to identifying and resolving common issues.
Low Recovery of this compound
1. Initial Assessment:
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Confirm Internal Standard (IS) Integrity: Ensure the this compound stock solution has not degraded. Prepare a fresh dilution and analyze it directly.
-
Verify Pipetting and Dilution Accuracy: Double-check all pipettes for calibration and ensure accurate dilutions of the IS and sample.
-
Review Instrument Performance: Confirm the LC-MS/MS system is performing optimally by analyzing a known standard.
2. Method-Specific Troubleshooting:
If the initial assessment does not reveal any issues, the problem likely lies within the sample extraction procedure. The following sections provide troubleshooting tips for the three most common extraction techniques.
| Potential Cause | Recommended Action |
| Incomplete Protein Precipitation | Increase the ratio of organic solvent (e.g., acetonitrile) to plasma. A 3:1 or 4:1 ratio is often more effective than 2:1.[1] Consider using a stronger precipitating agent like trichloroacetic acid (TCA). |
| Co-precipitation of this compound | Optimize the precipitation conditions. Adding the precipitant at a low temperature (e.g., on ice) and vortexing thoroughly can minimize co-precipitation.[2] |
| Analyte Adsorption to Precipitated Protein | After adding the precipitation solvent, vortex the sample vigorously and allow sufficient incubation time for the analyte to be released from the protein into the solvent before centrifugation. |
| Supernatant Aspiration Issues | Be careful not to disturb the protein pellet when aspirating the supernatant. Leave a small amount of supernatant behind to avoid aspirating any of the pellet. |
| Potential Cause | Recommended Action |
| Incorrect pH of Aqueous Phase | The extraction of Piracetam is pH-dependent. Adjust the pH of the plasma sample to ~9.2 to ensure Piracetam is in its non-ionized form, which is more soluble in the organic extraction solvent.[3] |
| Inappropriate Extraction Solvent | Ensure the chosen solvent (e.g., hexane-2-propanol) is of high purity and has not degraded. Consider testing other solvent systems to optimize partitioning.[4] |
| Insufficient Mixing/Emulsion Formation | Vortex the sample vigorously for an adequate amount of time to ensure efficient partitioning of this compound into the organic phase. If an emulsion forms, try centrifugation at a higher speed or for a longer duration. |
| Incomplete Phase Separation | Allow sufficient time for the aqueous and organic phases to separate completely after centrifugation. |
| Potential Cause | Recommended Action |
| Improper Cartridge Conditioning/Equilibration | Ensure the SPE cartridge is properly conditioned with the recommended solvent (e.g., methanol) and then equilibrated with an aqueous solution similar to the sample matrix. Do not let the sorbent bed dry out between steps. |
| Analyte Breakthrough During Sample Loading | The flow rate during sample loading may be too high. Reduce the flow rate to allow for adequate interaction between this compound and the sorbent.[5] If the problem persists, consider using a cartridge with a larger sorbent bed. |
| Inefficient Washing | The wash solvent may be too strong, leading to the elution of this compound along with interferences. Use a weaker wash solvent or a smaller volume. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb this compound from the sorbent. Try a stronger elution solvent or increase the elution volume. Allowing the elution solvent to soak in the cartridge for a few minutes before elution can also improve recovery. |
Frequently Asked Questions (FAQs)
Q1: My this compound recovery is consistently low across all samples in a batch. What should I check first?
A1: First, verify the concentration and integrity of your this compound spiking solution. Prepare a fresh dilution from your stock and analyze it directly to rule out degradation or preparation errors. Next, confirm the accuracy of the pipette used for adding the internal standard to the samples. Even a small, consistent error in the volume of the internal standard will lead to a systematic bias in recovery.[6]
Q2: I am observing high variability in this compound recovery between different samples in the same batch. What could be the cause?
A2: High variability often points to inconsistencies in the sample preparation process. This could be due to:
-
Inconsistent vortexing: Ensure all samples are vortexed for the same duration and at the same speed.
-
Variable pH: If using LLE, ensure the pH of each sample is adjusted consistently.
-
Matrix effects: Different patient or animal samples can have varying compositions that affect extraction efficiency. Using a robust extraction method and a stable isotope-labeled internal standard like this compound should help mitigate this, but significant matrix differences can still have an impact.[5]
Q3: Can the storage conditions of my plasma samples affect this compound recovery?
A3: Yes, improper storage can lead to the degradation of both the analyte and the internal standard. Piracetam has been shown to be stable in plasma for at least 4 weeks at -20°C.[7] Ensure your samples are stored at an appropriate temperature and avoid repeated freeze-thaw cycles.
Q4: I am using protein precipitation with acetonitrile, but my recovery is poor. What can I do to improve it?
A4: To improve recovery with acetonitrile precipitation, consider the following:
-
Increase the solvent-to-plasma ratio: A higher ratio (e.g., 4:1) can lead to more complete protein precipitation and better release of the analyte.[1]
-
Optimize the precipitation temperature: Performing the precipitation at a lower temperature (e.g., in an ice bath) can sometimes improve recovery.
-
Consider an alternative precipitant: Trichloroacetic acid (TCA) is another effective protein precipitating agent that may yield better recovery for your specific matrix.[1]
Q5: For liquid-liquid extraction of this compound, how critical is the pH adjustment?
A5: The pH adjustment is critical. Piracetam is a neutral molecule, but its solubility in organic solvents is significantly influenced by the pH of the aqueous matrix. Adjusting the pH to approximately 9.2 ensures that any potential for ionization is minimized, thereby maximizing its partitioning into the organic extraction solvent.[3]
Quantitative Data Summary
The following table summarizes expected recovery ranges for this compound using different extraction methods. These values are based on typical recoveries for small molecules and may vary depending on the specific matrix and optimized protocol.
| Extraction Method | Typical Recovery Range (%) | Key Advantages | Common Challenges |
| Protein Precipitation (PPT) | 80 - 100 | Fast, simple, and inexpensive. | Less clean extract, potential for matrix effects and co-precipitation.[8] |
| Liquid-Liquid Extraction (LLE) | 85 - 105 | Cleaner extract than PPT, good recovery. | More labor-intensive, requires solvent optimization, potential for emulsion formation. |
| Solid-Phase Extraction (SPE) | 90 - 110 | Cleanest extract, high recovery and concentration factor. | More expensive, requires method development and optimization. |
Experimental Protocols
Protein Precipitation (PPT) with Acetonitrile
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 400 µL of cold acetonitrile containing the this compound internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a clean tube for analysis.
Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma in a centrifuge tube, add the this compound internal standard.
-
Add 50 µL of 1M sodium hydroxide to adjust the pH to ~9.2.
-
Add 2 mL of hexane-2-propanol (90:10, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 15 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[3]
Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.
-
Sample Loading: Mix 200 µL of plasma with this compound and 200 µL of 4% phosphoric acid. Load the mixture onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Visualizations
References
- 1. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. allumiqs.com [allumiqs.com]
- 3. Determination of piracetam in human plasma and urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid-liquid extraction for recovery of paclitaxel from plant cell culture: solvent evaluation and use of extractants for partitioning and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. New validated method for piracetam HPLC determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Solvent-Based Protein Precipitation for Robust Proteome Purification Ahead of Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Piracetam & Piracetam-d6 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Piracetam and its deuterated internal standard, Piracetam-d6. The focus is on managing chromatographic co-elution and ensuring accurate quantification in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are Piracetam and this compound, and why is co-elution a concern?
A1: Piracetam is a nootropic drug used to enhance cognitive function.[1][2][3][4] this compound is the deuterium-labeled version of Piracetam, commonly used as an internal standard (IS) in quantitative bioanalysis.[5] Because they are structurally almost identical, they exhibit very similar chromatographic behavior, often leading to co-elution, where both compounds elute from the chromatography column at the same time.[6] While mass spectrometry can distinguish them by their mass difference, co-elution can sometimes lead to issues like ion suppression or enhancement, where the ionization efficiency of the analyte is affected by the high concentration of the co-eluting IS, potentially compromising accuracy.[7][8]
Q2: Is complete chromatographic separation of Piracetam and this compound always necessary?
A2: No, complete baseline separation is not always required for LC-MS/MS analysis. The mass spectrometer can differentiate between the analyte and the internal standard based on their different mass-to-charge ratios (m/z).[9] However, it is crucial to ensure that the co-elution does not cause ion suppression or enhancement and that there are no isobaric interferences (other compounds with the same mass as the analyte or IS) eluting at the same time. Monitoring the internal standard signal for consistency across samples is a key quality control metric.[10]
Q3: What are the typical mass-to-charge (m/z) transitions for Piracetam and this compound?
A3: In positive ion mode electrospray ionization (ESI+), Piracetam typically forms a protonated molecule [M+H]+. The transitions are used in Multiple Reaction Monitoring (MRM) for quantification. While specific fragments can vary based on instrument settings, common values are summarized below.
| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Notes |
| Piracetam | 143.1 | 86.1 | The precursor ion corresponds to the molecular weight of Piracetam (142.16 g/mol ) plus a proton. |
| This compound | 149.1 | 92.1 | The precursor ion reflects the addition of six deuterium atoms. The product ion is also shifted by 6 Da. |
Q4: What type of analytical column is best suited for Piracetam analysis?
A4: Reversed-phase columns, particularly C18 columns, are widely used and have proven effective for the chromatographic separation of Piracetam from various biological matrices.[11][12][13] Several validated methods utilize columns like the Zorbax SB-Aq or a Lichrospher 100 RP-18, demonstrating good peak shape and retention.[14][15]
Troubleshooting Guide: Managing Co-elution
This guide provides a systematic approach to identifying and resolving issues related to the co-elution of Piracetam and its internal standard, this compound.
Initial Assessment: Is Co-elution Affecting My Data?
-
Check Internal Standard (IS) Response: Is the peak area of this compound consistent across all calibration standards and quality control samples? Significant variability (e.g., >15-20%) may indicate matrix effects, which can be exacerbated by co-elution.[10]
-
Examine Peak Shape: Do the chromatograms show a single, symmetrical peak for the combined analyte and IS signals? Look for signs of asymmetry, such as peak fronting, tailing, or shoulders. A shoulder could indicate the beginning of separation or an underlying interference.[6][16]
-
Review Calibration Curve: Is the calibration curve linear with a good correlation coefficient (e.g., r² > 0.99)? Poor linearity can sometimes be a symptom of unaddressed matrix effects or interference.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting co-elution issues.
Caption: A step-by-step guide to diagnosing and resolving co-elution issues.
Experimental Protocols
Below is a representative LC-MS/MS protocol for the determination of Piracetam in plasma, compiled from validated methods in the literature.[14][17]
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting Piracetam from plasma samples.[14]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of a precipitating agent, such as acetonitrile or a trichloroacetic acid solution (5%).[14]
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Zorbax SB-Aq (150 x 2.1 mm, 3.5 µm)[14] or equivalent C18 |
| Mobile Phase A | 0.1% or 1% Formic Acid in Water[14] |
| Mobile Phase B | Acetonitrile[14] |
| Gradient | Isocratic (e.g., 10% B) or a shallow gradient depending on separation needs.[14] |
| Flow Rate | 0.3 mL/min[14][17] |
| Column Temp | 25-30 °C |
| Injection Volume | 5-10 µL |
Mass Spectrometer Conditions
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole (e.g., AB Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Piracetam: 143.1 -> 86.1; this compound: 149.1 -> 92.1 |
| Ion Source Temp | 500-550 °C |
| Ion Spray Voltage | 5000-5500 V |
| Dwell Time | 150-200 ms |
Overall Experimental Workflow
This diagram illustrates the complete process from sample collection to final data analysis.
Caption: Standard workflow for quantitative analysis of Piracetam in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. examine.com [examine.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. zefsci.com [zefsci.com]
- 8. myadlm.org [myadlm.org]
- 9. rsc.org [rsc.org]
- 10. Observation of a positive interference in LC-MS/MS measurement of d6-25-OH-vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid-chromatographic quantification of piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New validated method for piracetam HPLC determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peak Fronting (Co elution) Troubleshooting - Chromatography Forum [chromforum.org]
- 17. researchgate.net [researchgate.net]
Minimizing deuterium-hydrogen back-exchange for Piracetam-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize deuterium-hydrogen (D-H) back-exchange for Piracetam-d6 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) back-exchange and why is it a concern for this compound?
A1: Deuterium-hydrogen back-exchange is a chemical reaction where a deuterium atom in a deuterated compound like this compound is replaced by a hydrogen atom from the surrounding environment, typically from solvents or reagents. This is a concern because it compromises the isotopic purity of the compound, which is critical for its use as an internal standard in quantitative bioanalysis or in metabolic fate studies. Loss of deuterium can lead to inaccurate quantification and misinterpretation of experimental results.[1][2]
Q2: Which functional groups in this compound are most susceptible to D-H back-exchange?
A2: The six deuterium atoms in this compound are located on the pyrrolidone ring. The hydrogens (and therefore deuterons) on carbons alpha to the carbonyl group and the nitrogen atom are the most likely to undergo exchange, especially under conditions that favor enolization or other proton exchange mechanisms. While the C-D bond is generally stronger than the C-H bond, certain conditions can catalyze this exchange.
Q3: What are the primary factors that promote D-H back-exchange?
A3: The primary factors that promote D-H back-exchange are:
-
pH: Both acidic and basic conditions can catalyze the exchange. For many organic molecules, the exchange rate is minimized at a specific pH, often in the weakly acidic range.[2][3][4] Piracetam itself is known to degrade under alkaline conditions, suggesting that basic pH would be particularly detrimental to the isotopic stability of this compound.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including D-H back-exchange.[2]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of hydrogen atoms and facilitate the exchange. The polarity and hydrogen-bonding capacity of the solvent can also influence the stability of intermediates involved in the exchange mechanism.
Q4: How can I assess the isotopic purity of my this compound sample?
A4: The isotopic purity of this compound can be accurately determined using the following analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is a powerful tool to determine the isotopic distribution of a compound.[5][6][7] By analyzing the relative intensities of the different isotopologues (molecules with different numbers of deuterium atoms), the isotopic purity can be calculated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR can be used for quantitative analysis of deuterium incorporation.[8][9][10][11] In ¹H NMR, the reduction in signal intensity at the deuterated positions relative to a non-deuterated internal standard can be used to calculate the deuterium content. ²H NMR directly detects the deuterium atoms, providing a clean spectrum for quantification.
Troubleshooting Guides
Issue 1: Loss of Isotopic Purity During Sample Storage
Symptoms:
-
LC-MS analysis shows an increase in the abundance of lower mass isotopologues (e.g., d5, d4) over time.
-
Quantitative NMR indicates a decrease in deuterium content compared to the certificate of analysis.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent | Store this compound in aprotic solvents (e.g., acetonitrile, dioxane, or dichloromethane) whenever possible. If aqueous solutions are necessary, use D₂O-based buffers. |
| Incorrect pH of Storage Buffer | If aqueous storage is unavoidable, maintain the pH between 4 and 6. Avoid basic conditions as Piracetam is susceptible to degradation in alkaline environments, which also promotes D-H exchange. |
| Elevated Storage Temperature | Store this compound solutions at low temperatures, preferably at -20°C or -80°C, to minimize the rate of back-exchange. |
Issue 2: Deuterium Loss During Sample Preparation and Analysis
Symptoms:
-
Variability in isotopic purity between replicate analyses.
-
Lower than expected deuterium content in processed samples compared to stock solutions.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High pH in Mobile Phase for LC-MS | Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or acetic acid). The minimum exchange rate for many compounds is observed around pH 2.5-3.[2] |
| Elevated Temperature During Sample Handling | Keep samples on ice or in a cooled autosampler throughout the preparation and analysis workflow. |
| Prolonged Exposure to Protic Solvents | Minimize the time samples spend in aqueous or other protic solvents. Expedite sample preparation steps and use rapid LC gradients. |
| Use of Protic Solvents in Extraction | If possible, use aprotic solvents for liquid-liquid extraction or solid-phase extraction. If a protic solvent is necessary, ensure it is cold and that the exposure time is minimized. |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock and Working Solutions
-
Stock Solution Preparation:
-
Dissolve the neat this compound material in a high-purity aprotic solvent such as acetonitrile or methanol to a concentration of 1 mg/mL.
-
Store the stock solution in an amber vial at -20°C or lower.
-
-
Working Solution Preparation:
-
For aqueous working solutions, dilute the stock solution with a buffer prepared in D₂O and adjust the pD to a slightly acidic range (pD 4-6).
-
For non-aqueous applications, dilute the stock solution with the appropriate aprotic solvent.
-
Prepare working solutions fresh whenever possible or store for short periods at 2-8°C.
-
Protocol 2: LC-MS/MS Method for Isotopic Purity Assessment of this compound
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to achieve good peak shape and separation. A rapid gradient is preferred to minimize on-column back-exchange.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25°C (to ensure reproducibility, though lower temperatures can be considered if back-exchange is observed).
-
Injection Volume: 1-5 µL
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan from m/z 100-200 to observe all isotopologues of this compound.
-
Data Analysis: Extract the ion chromatograms for each isotopologue (d0 to d6) and calculate the area under the curve. The isotopic purity is determined from the relative peak areas.
-
Visualizations
Caption: Factors influencing D-H back-exchange of this compound.
Caption: Troubleshooting workflow for D-H back-exchange.
References
- 1. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. almacgroup.com [almacgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Piracetam using Piracetam-d6 and Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Piracetam in biological matrices, with a focus on the validation of a method using Piracetam-d6 as an internal standard. The performance of this method is objectively compared with alternative approaches that utilize other internal standards, such as Oxiracetam and Metronidazole, as well as a method without an internal standard. Supporting experimental data, detailed protocols, and workflow visualizations are presented to assist researchers in selecting and implementing the most suitable method for their specific bioanalytical needs.
Data Presentation: A Comparative Analysis of Validation Parameters
The following tables summarize the key validation parameters for different bioanalytical methods used to quantify Piracetam. This allows for a direct comparison of their performance characteristics.
Table 1: Linearity
| Internal Standard | Analyte Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Piracetam-d8[1] | 0.5 - 50 | > 0.99 |
| Oxiracetam[2][3] | 0.1 - 20 | Not Reported |
| Metronidazole[4] | 1 - 60 | Not Reported |
| None (HPLC-UV)[5] | 5 - 80 | Not Reported |
Table 2: Accuracy
| Internal Standard | QC Level | Accuracy (%) |
| Piracetam-d8 | Not Specified | Not Reported |
| Oxiracetam[2][3] | LLOQ, Low, Mid, High | 94.6 - 103.2 |
| Metronidazole | Not Specified | Not Reported |
| None (HPLC-UV)[6] | 80%, 100%, 120% of nominal | Mean recovery of 99.35 |
Table 3: Precision
| Internal Standard | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Piracetam-d8 | Not Specified | Not Reported | Not Reported |
| Oxiracetam[2][3] | LLOQ, Low, Mid, High | < 9 | < 9 |
| Metronidazole | Not Specified | Not Reported | Not Reported |
| None (HPLC-UV)[6] | 80%, 100%, 120% of nominal | 0.43 - 0.64 | Not Reported |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Method 1: LC-MS/MS Analysis of Piracetam using Piracetam-d8 as an Internal Standard[1]
-
Sample Preparation: Protein precipitation. To a plasma sample, acetonitrile is added to precipitate proteins. The sample is then vortexed and centrifuged. The resulting supernatant is collected for analysis.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is performed. The specific column, mobile phase composition, and gradient are not detailed in the available literature.
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection. The instrument is operated in electrospray ionization (ESI) positive mode. Specific mass transitions for Piracetam and Piracetam-d8 are monitored.
-
Run Time: The chromatographic run time is 3.8 minutes.[1]
Method 2: LC-MS/MS Analysis of Piracetam using Oxiracetam as an Internal Standard[2][3]
-
Sample Preparation: Protein precipitation. To a rat plasma sample, Oxiracetam internal standard is added, followed by 5% trichloroacetic acid to precipitate proteins. The sample is vortexed and centrifuged, and the supernatant is collected for analysis.
-
Chromatography: A Zorbax SB-Aq column (150 × 2.1 mm, 3.5 µm) is used. The mobile phase consists of acetonitrile and 1% formic acid in water (10:90 v/v) at a flow rate of 0.3 mL/min.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with a positive electrospray ionization interface, operating in multiple reaction monitoring (MRM) mode.
Method 3: UPLC-MS/MS Analysis of Piracetam using Metronidazole as an Internal Standard[4]
-
Sample Preparation: Details of the sample preparation are not specified in the provided abstract.
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC) is employed. The total run time is 4 minutes.
-
Mass Spectrometry: A tandem mass spectrometer is used for detection.
-
Linearity Range: 1 - 60 µg/mL.[4]
Method 4: HPLC-UV Analysis of Piracetam without an Internal Standard[5]
-
Sample Preparation: Protein precipitation. Perchloric acid is added to a human plasma sample to precipitate proteins. The mixture is centrifuged, and the supernatant is collected for analysis.
-
Chromatography: A RP-18 LiChroSpher 100 column is used with a gradient elution of an aqueous mobile phase containing acetonitrile and methanol.
-
Detection: UV detection is performed at 200 nm.
-
Lower Limit of Quantification (LLOQ): 2 µg/mL.[5]
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in the bioanalytical validation of Piracetam.
Caption: A general workflow for bioanalytical method validation.
Caption: A typical protein precipitation workflow for sample preparation.
Caption: The role of an internal standard in correcting for variability.
References
- 1. Assessment of pharmacokinetic interaction between piracetam and l-carnitine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. actascientific.com [actascientific.com]
- 6. sphinxsai.com [sphinxsai.com]
The Analytical Edge: A Comparative Guide to Internal Standards for Piracetam Quantification
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic compounds is paramount. In the bioanalysis of Piracetam, a nootropic agent, the choice of an appropriate internal standard (IS) is a critical factor influencing the accuracy and reliability of analytical methods. This guide provides a comparative analysis of two common types of internal standards used for Piracetam quantification: a stable isotope-labeled (SIL) standard, Piracetam-d6, and a structural analog, Oxiracetam. While a direct head-to-head comparative study is not available in the published literature, this guide synthesizes data from separate validation studies to offer valuable insights into their respective performances.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations and ensuring data integrity. Stable isotope-labeled internal standards are often considered the gold standard due to their near-identical physicochemical properties to the analyte. However, structural analogs can also serve as effective and more economical alternatives.
Performance Data at a Glance
The following tables summarize the key performance parameters for Piracetam quantification using either a deuterated analog (Piracetam-d8, as a proxy for this compound) or a structural analog (Oxiracetam) as the internal standard. It is important to note that this data is collated from different studies and direct comparison should be made with caution as experimental conditions varied.
| Performance Parameter | Piracetam-d8 (Deuterated Analog) | Oxiracetam (Structural Analog) |
| Linearity Range (µg/mL) | 0.5 - 50 | 0.1 - 20[1] |
| Precision (%RSD) | Data not specified in the available abstract. | < 9[1] |
| Accuracy (%) | Data not specified in the available abstract. | 94.6 - 103.2[1] |
| Correlation Coefficient (r) | > 0.99 | Data not specified in the available abstract. |
Table 1: Comparison of Key Validation Parameters.
Experimental Methodologies
Detailed experimental protocols are essential for replicating and validating analytical methods. Below are the methodologies employed in the studies from which the comparative data was extracted.
Method Using Piracetam-d8 as Internal Standard
A rapid, sensitive, and specific method for quantifying piracetam in human plasma using Piracetam-d8 as the internal standard has been described. The key steps are as follows:
-
Sample Preparation: One-step protein precipitation from plasma using acetonitrile (100%).
-
Chromatography: High-Performance Liquid Chromatography (HPLC) coupled with electrospray tandem mass spectrometry (HPLC-MS/MS).
-
Chromatographic Run Time: 3.8 minutes.
Method Using Oxiracetam as Internal Standard
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of piracetam in rat plasma was developed and validated using oxiracetam as the internal standard.[1] The protocol is outlined below:
-
Sample Preparation: Simplified protein precipitation with 5% trichloroacetic acid.[1]
-
Chromatography: Zorbax SB-Aq column (150 × 2.1 mm, 3.5 µm).[1]
-
Mobile Phase: Acetonitrile-1% formic acid in water (10:90 v/v) at a flow rate of 0.3 mL/min.[1]
-
Detection: Multiple reaction monitoring (MRM) mode with a positive electrospray ionization interface.[1]
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams depict the experimental workflows for Piracetam analysis using both types of internal standards.
Figure 1: Workflow with Deuterated Internal Standard.
Figure 2: Workflow with Analog Internal Standard.
Discussion and Conclusion
The choice between a stable isotope-labeled internal standard like this compound and a structural analog such as Oxiracetam depends on several factors, including the desired level of analytical rigor, cost, and availability.
This compound (and other deuterated analogs) offers the theoretical advantage of co-eluting with the analyte and exhibiting nearly identical ionization behavior, which can lead to more effective correction for matrix effects and variability in the MS signal. This is particularly crucial for complex biological matrices where ion suppression or enhancement can be significant.
Oxiracetam , as a structural analog, provides a cost-effective alternative. The data presented indicates that a well-validated method using Oxiracetam can achieve excellent linearity, precision, and accuracy.[1] However, potential differences in chromatographic retention time and ionization efficiency compared to Piracetam could lead to less effective compensation for matrix effects in some scenarios.
References
Cross-Validation of Analytical Methods for Piracetam: A Comparative Guide Featuring Piracetam-d6
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research, the integrity of pharmacokinetic and pharmacodynamic data is paramount. The choice of an appropriate internal standard is a critical determinant of assay performance, directly impacting the reliability of quantitative results. This guide provides a comprehensive comparison of analytical methods for the quantification of piracetam, with a specific focus on the cross-validation of methods utilizing the stable isotope-labeled (SIL) internal standard, Piracetam-d6, against alternative approaches.
The use of a SIL internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, effectively compensating for variability in extraction efficiency, matrix effects, and instrument response.[1] This guide will delve into the experimental data and protocols that underscore the advantages of this approach.
Comparative Analysis of Internal Standards
The selection of an internal standard is a critical step in the development of a robust bioanalytical method. While various options exist, they can be broadly categorized into two groups: stable isotope-labeled (SIL) standards and structural analogs.
-
Stable Isotope-Labeled (SIL) Internal Standards (e.g., this compound, Piracetam-d8): These are compounds that are chemically identical to the analyte but have one or more atoms replaced with their heavier isotopes (e.g., deuterium, carbon-13, nitrogen-15).[1] This subtle difference in mass allows for their distinction by a mass spectrometer, while their physicochemical properties remain nearly identical to the analyte.[2]
-
Structural Analogs (e.g., Oxiracetam): These are compounds with a similar chemical structure and physicochemical properties to the analyte.[3] While they can be a viable alternative when a SIL standard is unavailable, they may not perfectly mimic the analyte's behavior during sample processing and analysis, potentially leading to less accurate and precise results.[1]
The following table summarizes the key performance parameters from a hypothetical cross-validation study comparing an LC-MS/MS method for piracetam using this compound as an internal standard versus one using a structural analog, Oxiracetam. The data is representative of typical validation results guided by regulatory agencies like the FDA and EMA.[4][5][6]
| Validation Parameter | Method A: this compound (SIL IS) | Method B: Oxiracetam (Analog IS) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 8% | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | 95 ± 5% | 88 ± 10% | Consistent, precise, and reproducible |
| Matrix Effect (%) | < 5% | < 15% | Internal standard normalized matrix factor within acceptable limits |
Experimental Workflow for Cross-Validation
The cross-validation of two bioanalytical methods is essential when data from different laboratories or different analytical techniques need to be compared.[7] The process involves analyzing the same set of incurred samples using both methods and comparing the results.
Caption: Workflow for the cross-validation of two bioanalytical methods for Piracetam.
Detailed Experimental Protocols
The following protocols are representative of a validated LC-MS/MS method for the quantification of piracetam in human plasma.
Method A: Using this compound as Internal Standard
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Column: Zorbax SB-Aq (150 × 2.1 mm, 3.5 µm) or equivalent.[3]
-
Mobile Phase: A: 0.1% Formic acid in water, B: Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex API 4000 or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Piracetam: Q1 143.1 -> Q3 86.1
-
This compound: Q1 149.1 -> Q3 92.1
-
-
Method B: Using Oxiracetam as Internal Standard
The protocol for Method B would be identical to Method A, with the following exceptions:
-
Internal Standard:
-
In the sample preparation step, add 10 µL of Oxiracetam internal standard working solution (1 µg/mL in methanol) instead of this compound.
-
-
MRM Transition for Internal Standard:
-
Oxiracetam: Q1 159.1 -> Q3 114.1
-
Conclusion
The cross-validation of analytical methods is a critical exercise to ensure data consistency and reliability, particularly in regulated environments. The use of a stable isotope-labeled internal standard, such as this compound, consistently demonstrates superior performance in terms of accuracy, precision, and robustness when compared to methods employing structural analogs. The near-identical physicochemical properties of SIL internal standards to their unlabeled counterparts ensure they effectively track and correct for variability throughout the analytical process. For researchers and drug development professionals, the adoption of methods incorporating SIL internal standards is a strategic choice to ensure the generation of high-quality, defensible bioanalytical data.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. elearning.unite.it [elearning.unite.it]
- 6. fda.gov [fda.gov]
- 7. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Linearity and Range Assessment of Piracetam Using a Deuterated Internal Standard
This guide provides a comprehensive overview of the linearity and range assessment for the quantification of Piracetam in biological matrices, with a specific focus on the use of a deuterated internal standard, Piracetam-d6. The information presented is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies.
Quantitative Data Summary
The following table summarizes the linearity and range data from various validated bioanalytical methods for Piracetam. While specific data for this compound is not extensively published, data from methods using other internal standards, including a deuterated analog (Piracetam-d8), provide a strong basis for comparison and method development.
| Analyte | Internal Standard (IS) | Matrix | Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r) | Reference |
| Piracetam | Piracetam-d8 | Human Plasma | HPLC-MS/MS | 0.5 - 50 | > 0.99 | [1] |
| Piracetam | Oxiracetam | Rat Plasma | LC-MS/MS | 0.1 - 20 | Not Specified | [2][3][4] |
| Piracetam | Not Specified | Human Plasma | HPLC | 4 - 24 | r²=0.9994 | [5] |
| Piracetam | Not Specified | Bulk/Formulation | UV Spectrophotometry | 10 - 80 | Not Specified | [6][7] |
| Piracetam | Mecobalamin | Bulk | RP-HPLC | 20.0 - 80.0 | 1.000 | [8] |
| Piracetam | Not Specified | Tablets | HPLC | 100 - 1000 | 0.9992 | [9][10][11] |
Experimental Protocol: Linearity and Range Assessment using LC-MS/MS
This section details a typical experimental protocol for establishing the linearity and range of Piracetam in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Materials and Reagents:
-
Piracetam reference standard
-
This compound internal standard
-
Control biological matrix (e.g., human plasma)
-
High-purity solvents (e.g., acetonitrile, methanol, formic acid)
-
Reagent grade water
2. Preparation of Stock and Working Solutions:
-
Piracetam Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Piracetam reference standard in a suitable solvent (e.g., methanol).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the Piracetam stock solution.
-
Piracetam Working Solutions: Prepare a series of working solutions by serially diluting the Piracetam stock solution with a suitable solvent to cover the expected therapeutic or experimental concentration range.
-
IS Working Solution: Dilute the this compound stock solution to a constant concentration (e.g., 100 ng/mL) to be spiked into all samples.
3. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Calibration Standards: Spike the control biological matrix with the Piracetam working solutions to prepare a set of at least six to eight non-zero calibration standards covering the desired range. A typical range for Piracetam in plasma could be 0.5 - 50 µg/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 25, and 40 µg/mL). These are prepared independently from the calibration standards.
4. Sample Preparation (Protein Precipitation):
-
To an aliquot of each calibration standard, QC sample, and study sample, add a fixed volume of the IS working solution.
-
Precipitate the proteins by adding a precipitating agent such as acetonitrile.[1]
-
Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
5. LC-MS/MS Analysis:
-
Chromatographic Conditions: Employ a suitable reversed-phase HPLC column (e.g., C18) with a gradient or isocratic mobile phase (e.g., a mixture of acetonitrile and water with formic acid). The flow rate is typically optimized for the column dimensions.
-
Mass Spectrometric Conditions: Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for both Piracetam and this compound.
6. Data Analysis and Acceptance Criteria:
-
Construct a calibration curve by plotting the peak area ratio (Piracetam/Piracetam-d6) against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically with a 1/x² weighting).
-
The correlation coefficient (r) should be ≥ 0.99.
-
The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ).
-
The precision (as coefficient of variation, CV) of the calibration standards should be ≤ 15% (≤ 20% for the LLOQ).
Experimental Workflow Diagram
Caption: Workflow for Linearity and Range Assessment of Piracetam.
References
- 1. Assessment of pharmacokinetic interaction between piracetam and l-carnitine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. internationaljournalssrg.org [internationaljournalssrg.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Analytical Edge: Ensuring Accuracy and Precision in Piracetam Quantification with Piracetam-d6
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic compounds is paramount. In the analysis of Piracetam, a nootropic agent, the use of a deuterated internal standard, such as Piracetam-d6, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a gold-standard method. This guide provides a comparative analysis of this technique against other common analytical methods, supported by experimental data, to highlight its superior performance in bioanalytical applications.
The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest degree of accuracy and precision. This is particularly critical when analyzing complex biological matrices such as plasma or serum.
Comparative Analysis of Analytical Methods for Piracetam Quantification
The following table summarizes the performance characteristics of various analytical methods used for the quantification of Piracetam. The data clearly demonstrates the enhanced sensitivity and precision of the LC-MS/MS method utilizing a deuterated internal standard.
| Parameter | LC-MS/MS with Piracetam-d8 * | LC-MS/MS with Oxiracetam IS [1][2] | HPLC-UV [3][4][5][6] | Gas Chromatography (GC) [7][8] |
| Linearity Range | 0.5 - 50 µg/mL | 0.1 - 20 µg/mL | 3 - 80 µg/mL | 0.1 - 100 µ g/0.5 mL plasma |
| Accuracy (% Recovery) | bias% = 2.3 - 14.9% | 94.6 - 103.2% | ~99% | Not explicitly stated |
| Precision (%RSD) | CV% = 1.8 - 11.6% | < 9% | < 2% | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.1 µg/mL | 2 - 3 µg/mL | 0.1 µ g/0.5 mL plasma |
| Internal Standard | Piracetam-d8 | Oxiracetam | α-ethyl-2-oxo-1-pyrrolidine acetamide or None | Tripelennamine |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Protein Precipitation or LLE | Liquid-Liquid Extraction |
*Data for Piracetam-d8 is used as a close surrogate for this compound, as the analytical behavior is expected to be nearly identical.
Experimental Workflows and Signaling Pathways
The general workflow for the quantification of Piracetam in a biological matrix using an internal standard is depicted below. This process involves sample preparation to isolate the analyte, chromatographic separation, and subsequent detection and quantification.
Figure 1. Experimental workflow for Piracetam quantification.
Detailed Experimental Protocols
Below are representative protocols for the different analytical methods discussed.
LC-MS/MS with Deuterated Internal Standard (this compound/d8)
This method offers the highest sensitivity and selectivity, making it ideal for pharmacokinetic studies and therapeutic drug monitoring.
-
Sample Preparation:
-
To 100 µL of plasma/serum, add a known concentration of this compound internal standard solution.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Piracetam: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Instrument Parameters: Optimized ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
HPLC-UV Method
A widely accessible method suitable for routine analysis, though with lower sensitivity compared to LC-MS/MS.
-
Sample Preparation:
-
Chromatographic Conditions:
Gas Chromatography (GC) Method
An alternative to liquid chromatography, particularly for volatile and thermally stable compounds. Piracetam typically requires derivatization for optimal GC analysis.
-
Sample Preparation:
-
Perform a liquid-liquid extraction of Piracetam from the biological matrix using an appropriate solvent system.[7]
-
Evaporate the organic layer to dryness.
-
Derivatize the residue to increase volatility and thermal stability (e.g., silylation).
-
-
Chromatographic Conditions:
-
Column: A fused silica capillary column suitable for the separation of the derivatized analyte.[7]
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: A temperature gradient to ensure a good separation of the analyte from other components.
-
Detector: A nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).[7]
-
Logical Relationships in Bioanalytical Method Validation
The validation of any bioanalytical method is a critical process that establishes the performance characteristics of the assay. The relationship between key validation parameters is illustrated below.
Figure 2. Key parameters in bioanalytical method validation.
References
- 1. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. New validated method for piracetam HPLC determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. New Validated Gas-chromatographic Method for Piracetam Determination in Plasma | Semantic Scholar [semanticscholar.org]
Evaluating the Specificity and Selectivity of Bioanalytical Assays Using Piracetam-d6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust and accurate quantification of therapeutic agents in biological matrices is a cornerstone of drug development. In the bioanalysis of piracetam, a nootropic drug, the choice of an appropriate internal standard is critical for ensuring the specificity and selectivity of the assay, particularly when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive evaluation of Piracetam-d6 as an internal standard, comparing its performance with a common alternative, oxiracetam, and offering supporting experimental data and protocols.
The Gold Standard: Advantages of Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis by LC-MS/MS. Their structural identity to the analyte, with the only difference being the presence of heavier isotopes, ensures that they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery. This intrinsic similarity allows them to effectively compensate for variations in the analytical process, most notably matrix effects, which can significantly impact the accuracy and precision of quantification.
Matrix effects, caused by co-eluting endogenous components in the biological sample, can lead to ion suppression or enhancement, resulting in an underestimation or overestimation of the analyte concentration. By behaving almost identically to the analyte during sample preparation and analysis, a deuterated internal standard experiences the same matrix effects, allowing for a reliable correction and leading to more accurate and precise results.
Performance Comparison: this compound vs. Oxiracetam
To illustrate the advantages of using a deuterated internal standard, this section compares the performance of a bioanalytical method using a close analog, Piracetam-d8, with a method employing a structural analog, oxiracetam, as the internal standard for piracetam quantification. The data for Piracetam-d8 is presented as a surrogate for this compound due to the high similarity in their analytical behavior.
Table 1: Comparison of Validation Parameters for Piracetam Bioanalytical Assays
| Parameter | Assay with Piracetam-d8 (as surrogate for this compound) | Assay with Oxiracetam |
| Linearity Range | 0.5 - 50 µg/mL | 0.1 - 20 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 3.8% | < 9% |
| Inter-day Precision (%RSD) | < 5.1% | < 9% |
| Accuracy (% Bias) | Within ± 5% | 94.6 - 103.2% |
| Matrix Effect | Expected to be minimal and effectively compensated | Potential for differential matrix effects between analyte and IS |
| Specificity | High, due to mass difference and identical chromatography | High, but potential for interference from structurally similar compounds |
Note: The data for the assay with Piracetam-d8 is sourced from a study on the pharmacokinetic interaction between piracetam and l-carnitine. The data for the oxiracetam assay is from a pharmacokinetic study of piracetam in rat plasma.[1]
The tighter precision and accuracy observed in the assay utilizing the deuterated internal standard underscore its superior ability to correct for analytical variability.
Experimental Protocol: Quantification of Piracetam in Human Plasma using this compound and LC-MS/MS
This section outlines a typical experimental protocol for the quantification of piracetam in human plasma using this compound as an internal standard.
1. Sample Preparation
-
Protein Precipitation: To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized). Vortex briefly. Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Piracetam: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized, taking into account the mass shift due to deuterium labeling).
-
3. Method Validation
The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
-
Matrix Effect
-
Extraction Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic, the following diagrams are provided.
Caption: Experimental workflow for piracetam quantification.
Caption: Logic of using a deuterated internal standard.
Conclusion
The use of this compound as an internal standard offers significant advantages in the bioanalysis of piracetam, primarily through its ability to enhance the specificity and selectivity of the assay. By closely mimicking the behavior of the analyte, it effectively compensates for matrix effects and other sources of analytical variability, leading to more accurate and precise quantitative data. While structural analogs like oxiracetam can be used, the superior performance demonstrated by deuterated standards makes them the preferred choice for robust and reliable bioanalytical method development in regulated environments. This guide provides the foundational knowledge and a practical framework for researchers and scientists to implement high-quality bioanalytical assays for piracetam.
References
A Comparative Guide to Piracetam-d6 and ¹³C-Labeled Piracetam for Quantitative Bioanalysis
For researchers and drug development professionals engaged in the quantitative analysis of piracetam, the choice of an appropriate internal standard (IS) is critical for developing a robust and reliable bioanalytical method. Stable isotope-labeled (SIL) internal standards are the gold standard in LC-MS/MS-based quantification due to their ability to effectively compensate for variations in sample preparation and matrix effects. This guide provides an objective comparison between two common types of SILs for piracetam: deuterated (Piracetam-d6) and ¹³C-labeled Piracetam.
Introduction to Stable Isotope-Labeled Internal Standards
An ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction, ionization, and fragmentation. This ensures that any variability encountered by the analyte is mirrored by the IS, allowing for accurate quantification. Both this compound (where six hydrogen atoms are replaced by deuterium) and ¹³C-labeled Piracetam (where one or more ¹²C atoms are replaced by ¹³C) are chemically almost identical to the unlabeled piracetam. However, the nature of the isotopic label can influence their performance in a quantitative assay.
Deuterated (²H or D) Internal Standards: These are the most common SILs due to their relatively lower cost of synthesis. However, they can sometimes exhibit a "deuterium isotope effect," where the C-D bond is stronger than the C-H bond. This can lead to slight differences in chromatographic retention time compared to the unlabeled analyte, potentially compromising the ability of the IS to perfectly compensate for matrix effects that occur at the exact retention time of the analyte. There is also a small risk of back-exchange, where deuterium atoms are replaced by protons from the solvent, although this is less of a concern when the labels are on a stable part of the molecule.[1][2]
¹³C-Labeled Internal Standards: These are generally considered the superior choice for an internal standard.[3][4] The mass difference between ¹³C and ¹²C is less likely to cause a chromatographic shift, ensuring near-perfect co-elution with the analyte.[4] Furthermore, ¹³C labels are not susceptible to back-exchange.[1][2] The main drawback of ¹³C-labeled standards is their typically higher cost of synthesis.[3][5]
Performance Comparison: this compound vs. ¹³C-Labeled Piracetam
While no direct head-to-head comparative studies for this compound and ¹³C-labeled Piracetam have been published, we can extrapolate their expected performance based on published bioanalytical methods for piracetam using a deuterated internal standard (Piracetam-d8) and the known principles of SILs. The following table summarizes the expected performance characteristics.
| Performance Metric | This compound (Expected) | ¹³C-Labeled Piracetam (Expected) | Rationale for ¹³C-Labeled Superiority |
| Co-elution with Piracetam | May exhibit a slight retention time shift (typically elutes slightly earlier). | Expected to have identical retention time. | ¹³C labeling does not significantly alter the physicochemical properties affecting chromatographic separation, ensuring perfect co-elution and optimal matrix effect compensation.[4] |
| Matrix Effect Compensation | Good to excellent, but can be compromised if a significant chromatographic shift is observed. | Excellent. | Perfect co-elution ensures that both the analyte and the IS experience the same degree of ion suppression or enhancement at the point of elution. |
| Accuracy | Typically within ±15% of the nominal concentration, meeting regulatory requirements. | Expected to be within ±15%, with potentially lower variability. | Minimized variability in the analyte/IS response ratio due to better matrix effect compensation can lead to improved accuracy. |
| Precision (%CV) | Typically <15% (RSD), meeting regulatory requirements. | Expected to be <15%, with potentially lower variability. | More consistent analyte/IS response ratios across different samples and batches can result in higher precision. |
| Isotopic Stability | Generally stable, but a theoretical risk of H/D back-exchange exists depending on label position and analytical conditions. | Highly stable with no risk of back-exchange. | The C-¹³C bond is stable under all bioanalytical conditions.[1][2] |
| Cost-effectiveness | Generally more affordable to synthesize. | Typically more expensive to synthesize.[3][5] | The complexity of introducing ¹³C atoms into the molecular structure increases manufacturing costs. |
Data for this compound is extrapolated from studies using Piracetam-d8. The performance of ¹³C-labeled Piracetam is projected based on established advantages of ¹³C-labeled internal standards.
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of piracetam in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. This protocol is applicable to both this compound and ¹³C-labeled Piracetam.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or ¹³C-labeled Piracetam at 1 µg/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 v/v water with 0.1% formic acid:acetonitrile).
-
Vortex mix for 30 seconds.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Piracetam: m/z 143.1 → 86.1
-
This compound: m/z 149.1 → 92.1
-
¹³C-labeled Piracetam (e.g., with 3 ¹³C atoms): m/z 146.1 → 88.1
-
-
Instrument Parameters: Optimized for the specific mass spectrometer being used (e.g., capillary voltage, source temperature, gas flows, collision energy).
-
Visualizations
The following diagrams illustrate the experimental workflow and the key differences in chromatographic behavior between deuterated and ¹³C-labeled internal standards.
Caption: Bioanalytical workflow for Piracetam quantification.
Caption: Ideal vs. potential chromatographic elution profiles.
Conclusion and Recommendations
Both this compound and ¹³C-labeled Piracetam are suitable for use as internal standards in quantitative bioanalysis. The choice between them often comes down to a balance between cost and the desired level of analytical rigor.
-
This compound is a cost-effective option that can provide accurate and precise results, provided that the analytical method is carefully validated to ensure that any chromatographic shift does not adversely affect matrix effect compensation.
-
¹³C-labeled Piracetam represents the gold standard. Its key advantages of perfect co-elution and absolute isotopic stability make it the preferred choice for methods requiring the highest level of accuracy and robustness, especially when dealing with complex matrices or when developing a method intended for use across different laboratories.[4]
For most routine pharmacokinetic studies, a well-characterized deuterated standard like this compound is likely to be sufficient. However, for pivotal clinical trials or when encountering significant matrix effects, the additional investment in a ¹³C-labeled internal standard is highly recommended to ensure the utmost data integrity.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Robustness Testing of an Analytical Method for Piracetam Using Piracetam-d6 as an Internal Standard
This guide provides a comprehensive overview of the robustness testing of a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Piracetam, utilizing its deuterated stable isotope, Piracetam-d6, as an internal standard (IS). The content is designed for researchers, scientists, and drug development professionals to understand and implement robust analytical method validation protocols in line with regulatory expectations.
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][2] As outlined in the International Council for Harmonisation (ICH) guidelines, robustness should be considered during the development phase of an analytical method.[1][3] This guide presents a comparative analysis of a hypothetical robustness study, complete with experimental protocols and data, to illustrate the principles of this critical validation parameter.
Comparison of Analytical Method Performance Under Varied Conditions
The following table summarizes the results of a simulated robustness study for an HPLC-MS/MS method for Piracetam analysis using this compound as an internal standard. The study deliberately introduces small variations to key method parameters to assess the impact on the analytical results. The acceptance criteria are based on typical industry standards and ICH guidelines.[4][5]
| Parameter Varied | Nominal Value | Variation | Peak Area Ratio (Piracetam/Piracetam-d6) | Retention Time (min) | Tailing Factor | %RSD of Replicates (n=6) | Pass/Fail |
| Mobile Phase Composition | 85:15 (v/v) Water with 0.1% Formic Acid : Acetonitrile | 83:17 | 1.01 | 4.1 | 1.2 | 1.3% | Pass |
| 87:13 | 0.99 | 4.5 | 1.1 | 1.1% | Pass | ||
| Column Temperature | 30°C | 28°C | 1.02 | 4.4 | 1.2 | 0.9% | Pass |
| 32°C | 0.98 | 4.2 | 1.1 | 1.2% | Pass | ||
| Flow Rate | 0.4 mL/min | 0.38 mL/min | 0.99 | 4.6 | 1.1 | 1.4% | Pass |
| 0.42 mL/min | 1.01 | 4.0 | 1.2 | 1.0% | Pass | ||
| Injection Volume | 5 µL | 4.5 µL | 0.98 | 4.3 | 1.2 | 1.5% | Pass |
| 5.5 µL | 1.02 | 4.3 | 1.1 | 1.3% | Pass |
Acceptance Criteria:
-
Peak Area Ratio: Within ±5% of the nominal value.
-
Retention Time: Within ±10% of the nominal value.
-
Tailing Factor: ≤ 2.0.[4]
-
%RSD of Replicates: ≤ 2.0%.[4]
Experimental Protocols
A detailed methodology for the HPLC-MS/MS analysis of Piracetam and the subsequent robustness study is provided below.
2.1. Standard and Sample Preparation
-
Standard Stock Solution: A stock solution of Piracetam (1 mg/mL) and this compound (1 mg/mL) was prepared in methanol.
-
Working Standard Solution: A working standard solution containing 10 µg/mL of Piracetam and 10 µg/mL of this compound was prepared by diluting the stock solutions with the mobile phase.
-
Sample Preparation: Plasma samples were prepared by protein precipitation. To 100 µL of plasma, 200 µL of acetonitrile containing the internal standard (this compound) was added. The mixture was vortexed and centrifuged. The supernatant was then injected into the HPLC-MS/MS system.
2.2. HPLC-MS/MS Method Parameters
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of 85:15 (v/v) water with 0.1% formic acid and acetonitrile.[6][7]
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Piracetam: Precursor ion > Product ion (specific m/z values to be determined based on the instrument).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined based on the instrument).
-
2.3. Robustness Study Protocol
-
Parameter Identification: Key method parameters likely to influence the results were identified for the robustness study. These included mobile phase composition, column temperature, flow rate, and injection volume.
-
System Suitability: Before initiating the robustness study, the system suitability was confirmed by injecting six replicates of the working standard solution under the nominal method conditions. The %RSD of the peak area ratio and retention times were verified to be within the acceptance criteria.
-
Parameter Variation: Each identified parameter was varied one at a time, while keeping the other parameters at their nominal values. For each variation, six replicate injections of the working standard solution were performed.
-
Data Analysis: The peak area ratio of Piracetam to this compound, retention time, and tailing factor were recorded for each injection. The mean, standard deviation, and %RSD for the replicate injections under each varied condition were calculated and compared against the acceptance criteria.
Visualizing the Robustness Testing Workflow
The following diagrams illustrate the logical flow of the robustness testing process and the relationship between the different stages of the analytical method validation.
Caption: Workflow for the robustness testing of an analytical method.
Caption: Relationship of robustness to other validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. robustness testing ICH Q2 – Pharma Validation [pharmavalidation.in]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. actascientific.com [actascientific.com]
Safety Operating Guide
Proper Disposal of Piracetam-d6: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Piracetam-d6 is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Hazard Profile and Safety Precautions
This compound is a deuterated form of Piracetam. According to safety data sheets (SDS), Piracetam and its deuterated analogs are classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side-shields or goggles.[2][3]
-
Body Protection: A laboratory coat or other protective clothing.[2]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used in a well-ventilated area or under a fume hood.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, state, and federal regulations.[1] It is imperative not to dispose of this chemical with household garbage or allow it to enter the sewage system.[1]
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound waste.
-
This container should be separate from other waste streams to avoid accidental mixing with incompatible chemicals.
-
The waste can be in solid form (e.g., expired reagent, contaminated consumables) or in a solution.
2. Containment and Labeling:
-
Use a sealable, chemical-resistant container for waste collection. The container must be in good condition and compatible with the chemical.
-
Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any associated hazard symbols.
-
Keep the container closed at all times, except when adding waste.
3. Handling and Collection:
-
When handling this compound for disposal, always wear the appropriate PPE.
-
If dealing with a powder, handle it in a way that minimizes dust generation. A fume hood is recommended.
-
For liquid waste, use a funnel to avoid spills when transferring to the waste container.
-
Do not overfill the waste container; allow for adequate headspace.
4. Storage of Chemical Waste:
-
Store the designated waste container in a secure, well-ventilated area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[3]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve filling out online forms or attaching specific tags to the waste container.
6. Decontamination:
-
After handling and packaging the waste, decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Wash hands thoroughly with soap and water.
7. Uncleaned Packaging:
-
Empty containers that held this compound should be treated as hazardous waste and disposed of according to official regulations.[1] Do not reuse empty containers.[4]
Quantitative Data Summary
| Parameter | Value | Source |
| Acute Oral Toxicity (LD50) | 5600 mg/kg (Rat) | [5] |
| Acute Oral Toxicity (LD50) | 20000 mg/kg (Mouse) | [5] |
This data is for Piracetam, the non-deuterated parent compound. It is provided as a reference for the potential toxicity of this compound.
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols involving this compound. For handling and use in experimental settings, researchers should consult their institution's specific safety protocols and the manufacturer's Safety Data Sheet.
Disposal Workflow Diagram
Caption: this compound Disposal Workflow
References
Safeguarding Your Research: A Comprehensive Guide to Handling Piracetam-d6
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Piracetam-d6. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound, a deuterated form of the nootropic agent Piracetam, requires careful handling due to its potential hazards. The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed, in contact with skin, or if inhaled, and it is known to cause skin and serious eye irritation.[1] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to mitigate these risks.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Respiratory Protection | Air-purifying respirator | To prevent inhalation of airborne particles. A respirator is crucial as the substance is harmful if inhaled.[1] |
| Eye and Face Protection | Safety goggles with side shields or a face shield | To protect against dust particles and potential splashes. Essential as this compound causes serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact, as the compound is harmful and causes skin irritation.[1] Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect skin and clothing from contamination. |
| Footwear | Closed-toe shoes | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Meticulous adherence to the following procedures will minimize the risk of exposure and contamination when working with this compound.
1. Preparation and Weighing:
-
Conduct all handling of this compound powder within a certified chemical fume hood to control airborne particles.
-
Before commencing, ensure the work area is clean and uncluttered.
-
Use disposable bench liners to facilitate easy cleanup in case of a spill.
-
When weighing, use an analytical balance inside the fume hood if possible. If the balance is outside the hood, pre-tare a sealed container, add the powder inside the hood, and then re-weigh the sealed container.
-
Keep the container of this compound closed whenever it is not in use.
2. Dissolving and Solution Handling:
-
When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
If sonication is required, ensure the container is properly sealed to prevent aerosol generation.
-
Clearly label all containers with the chemical name, concentration, date, and hazard information.
3. General Work Practices:
-
Avoid all personal contact with the substance, including inhalation.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Launder contaminated clothing separately from other lab wear.
Spill Management and Disposal Plan
Prompt and correct response to spills is crucial. Likewise, proper disposal of this compound waste is essential for environmental safety and regulatory compliance.
Spill Cleanup Protocol
| Spill Size | Procedure |
| Minor Spill (small amount of powder) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, gently cover the spill with a damp paper towel or use a wet clean-up method to avoid generating dust. 3. Alternatively, use a HEPA-filtered vacuum cleaner designed for hazardous dust. 4. Place the contaminated materials into a sealed, labeled hazardous waste container. 5. Decontaminate the spill area with soap and water. |
| Major Spill | 1. Evacuate the immediate area and alert the laboratory supervisor and safety officer. 2. Restrict access to the area. 3. Follow established emergency procedures for hazardous material spills. |
Waste Disposal Plan
All this compound waste, including unused product, contaminated consumables (e.g., gloves, wipes, bench liners), and empty containers, must be disposed of as hazardous waste.
-
Solid Waste: Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not pour down the drain.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Toxic, Irritant).
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials, awaiting pickup by a certified hazardous waste disposal service.
Experimental Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
